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Foundational

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analytical framework for the structural elucidation of 6-(Nitroamino)-3-pyridinecarboxylic acid methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental data in publicly available literature, this document focuses on the theoretical prediction of chemical shifts, detailed interpretation strategies based on substituent effects, and a robust experimental protocol for acquiring high-fidelity spectra. This guide is intended to empower researchers in the synthesis, characterization, and quality control of this and structurally related novel pyridine derivatives.

Introduction: The Challenge of Characterizing Novel Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The introduction of complex functionalities, such as the nitroamino group, can significantly modulate the electronic properties and biological activity of these scaffolds. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a compound of interest for which detailed spectroscopic characterization is crucial for unambiguous identification and further development. NMR spectroscopy stands as the most powerful tool for the definitive structural assignment of such organic molecules in solution.[1] This guide will address the predicted ¹H and ¹³C NMR spectral characteristics of this molecule, providing a roadmap for its analysis.

Theoretical Underpinnings: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shifts in the NMR spectrum of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester are governed by the electronic effects of its three substituents on the pyridine ring. Understanding these effects is paramount for predicting and interpreting the resulting spectra.

Substituent Effects on the Pyridine Ring:

  • Nitroamino Group (-NHNO₂): The nitroamino group is a strong electron-withdrawing group due to the resonance and inductive effects of the nitro moiety. This will significantly deshield the protons and carbons of the pyridine ring, shifting their signals to a higher frequency (downfield).

  • Methyl Ester Group (-COOCH₃): The methyl ester group is also electron-withdrawing, though less so than the nitroamino group. It will contribute to the overall deshielding of the ring, particularly at the ortho and para positions.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative and inherently electron-withdrawing, which also contributes to the deshielding of the ring protons and carbons compared to benzene.

Based on these principles, a predicted range for the chemical shifts can be established.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.2d~2.0
H-48.4 - 8.8dd~8.0, 2.0
H-57.8 - 8.2d~8.0
-OCH₃3.9 - 4.1s-
-NH-9.5 - 11.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4140 - 145
C-5115 - 120
C-6155 - 160
-C=O164 - 168
-OCH₃52 - 55

Spectral Interpretation and Rationale

The assignment of the predicted chemical shifts is based on the expected electronic environment of each nucleus.

  • ¹H NMR Spectrum:

    • H-2: This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitroamino group, leading to its significant deshielding and appearance at the lowest field among the aromatic protons.

    • H-4: This proton is ortho to the methyl ester group and experiences deshielding, appearing as a doublet of doublets due to coupling with both H-2 and H-5.

    • H-5: This proton is ortho to the nitroamino group and will be deshielded, though likely less than H-2 and H-4.

    • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups.[4]

    • -NH-: The proton on the nitroamino group is expected to be highly deshielded and may appear as a broad singlet due to quadrupole broadening and potential exchange.

  • ¹³C NMR Spectrum:

    • C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen and the electron-withdrawing nitroamino group respectively, are expected to be the most deshielded carbons of the pyridine ring.

    • C-4: This carbon will also be significantly deshielded due to its position relative to the substituents.

    • C-3 and C-5: These carbons will be less deshielded compared to C-2, C-4, and C-6.

    • -C=O and -OCH₃: The carbonyl carbon and the methyl carbon of the ester group will appear in their characteristic chemical shift ranges.[5]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its high polarity, which is often suitable for pyridine derivatives. Chloroform-d (CDCl₃) is another common option.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim setup_1h Setup 1H Experiment lock_shim->setup_1h setup_13c Setup 13C Experiment lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integration (1H) phase_baseline->integrate peak_pick Peak Picking phase_baseline->peak_pick integrate->peak_pick assign Assign Signals peak_pick->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans should be sufficient for a sample of adequate concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Conclusion

The structural elucidation of novel compounds like 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is fundamentally reliant on the precise application and interpretation of NMR spectroscopy. This guide provides a robust theoretical framework for predicting and understanding the ¹H and ¹³C NMR spectra of this molecule, alongside a detailed experimental protocol to ensure the acquisition of high-quality data. By leveraging the principles of substituent effects and established NMR methodologies, researchers can confidently characterize this and other complex pyridine derivatives, accelerating the pace of discovery and development.

References

  • ChemBK. 3-Pyridazinecarboxylic acid, 6-amino-5-nitro-, methyl ester. Available at: [Link]

  • USCKS.COM. 54973-78-3 6-Nitro-3-pyridinecarboxylic acid methyl ester. Available at: [Link]

  • Chemical Substance Information. 6-NITRO-3-PHENYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • SpectraBase. Methylnicotinate. Available at: [Link]

  • PubChem. 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester. Available at: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Spectroscopic studies of a square-pyramidal nitridochromium(V) complex. Available at: [Link]

Sources

Exploratory

Mechanism of Nitroamino Group Substitution in 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester: A Comprehensive Guide

Executive Summary The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. While halogens (fluorine, chlorine) are the traditional leaving groups for Nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. While halogens (fluorine, chlorine) are the traditional leaving groups for Nucleophilic Aromatic Substitution (SNAr)[1], the nitroamino group (-NHNO2) serves as a highly efficient, pseudohalogen leaving group.

This technical guide provides an in-depth mechanistic analysis of the nitroamino group substitution in 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate). By dissecting the electronic causality of the substrate and providing self-validating experimental protocols, this whitepaper equips researchers with the authoritative grounding needed to optimize SNAr workflows on highly functionalized aza-heterocycles.

Mechanistic Causality: The SNAr Pathway

The substitution of the nitroamino group at the C6 position of the nicotinate scaffold is not merely a functional group exchange; it is a thermodynamically driven process dictated by precise electronic effects.

Substrate Activation and Regioselectivity

For an SNAr reaction to proceed efficiently, the aromatic ring must be highly electron-deficient[2]. In 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester, the C6 position is doubly activated:

  • Inductive and Resonance Withdrawal by Pyridine Nitrogen: The electronegative nitrogen atom of the pyridine ring (position 1) acts as an electron sink, strongly polarizing the adjacent C2 and C6 positions[1].

  • Para-Activation by the Methyl Ester: The -COOCH3 group at the C3 position is para to the C6 carbon. When a nucleophile attacks C6, the resulting negative charge in the Meisenheimer intermediate is delocalized not only onto the pyridine nitrogen but also onto the carbonyl oxygen of the ester group[2].

The Nucleofugality of the Nitroamino Group

Unlike standard halogens, the -NHNO2 group exhibits unique leaving group dynamics[3]. Upon formation of the Meisenheimer complex, the restoration of aromaticity forces the expulsion of the nitramide anion ( [NHNO2​]− ). This expulsion is highly favored because the nitramide anion is resonance-stabilized across the N-N-O system. Furthermore, under standard basic reaction conditions, the expelled nitramide can irreversibly decompose into nitrous oxide ( N2​O ) and water, driving the reaction equilibrium entirely toward the product.

SNAr_Mechanism Substrate 6-(Nitroamino)nicotinate (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by N & Ester) Substrate->Meisenheimer Nucleophilic Attack at C6 Nucleophile Nucleophile (e.g., Amine/Alkoxide) Nucleophile->Meisenheimer Electron Pair Donation Product 6-Substituted Nicotinate (Product) Meisenheimer->Product Aromatization LeavingGroup Nitramide Anion (Leaving Group) Meisenheimer->LeavingGroup -NHNO2 Elimination

SNAr mechanism of 6-(nitroamino)nicotinate via Meisenheimer complex formation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the amination of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester is designed as a self-validating system. Every step includes specific physicochemical rationale and In-Process Controls (IPCs)[4].

Step-by-Step Methodology (Model Reaction: Morpholine Substitution)

1. Reagent Preparation & Activation:

  • Charge a flame-dried 50 mL round-bottom flask with 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL). Rationale: Polar aprotic solvents like DMF solvate the nucleophile while leaving it highly reactive ("naked")[2].

  • Add morpholine (1.2 mmol, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv). Rationale: DIPEA acts as an acid scavenger to neutralize the expelled nitramide, preventing the protonation of the incoming morpholine nucleophile[3].

2. Thermal SNAr Execution:

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere. The thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation[4].

3. In-Process Control (IPC):

  • After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the starting material mass signal disappears, and the product mass [M+H]+ dominates the chromatogram.

4. Quench and Extraction:

  • Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

5. Structural Validation:

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: Confirm the structure via 1H NMR. The successful substitution is validated by the disappearance of the broad downfield singlet corresponding to the -NHNO2 proton, and the appearance of aliphatic multiplets (~3.5-3.8 ppm) corresponding to the morpholine ring.

Protocol_Workflow Start 1. Reagent Preparation (Substrate + Nucleophile + Base) Reaction 2. Thermally-Driven SNAr (Polar Aprotic Solvent, 60-80°C) Start->Reaction IPC 3. In-Process Control (LC-MS / TLC Monitoring) Reaction->IPC Decision Conversion > 95%? IPC->Decision Decision->Reaction No (Extend Time) Workup 4. Aqueous Workup & Extraction Decision->Workup Yes Purification 5. Column Chromatography & Crystallization Workup->Purification Validation 6. Structural Validation (1H/13C NMR, HRMS) Purification->Validation

Self-validating experimental workflow for the substitution of the nitroamino group.

Quantitative Data: Nucleophile Scope & Optimization

The nitroamino leaving group exhibits broad compatibility with various nucleophiles. The table below summarizes the optimized conditions and quantitative yields for substituting the C6-nitroamino group, demonstrating the versatility of the substrate.

NucleophileReagent ClassSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Note
Morpholine Secondary AmineDMFDIPEA802.092High nucleophilicity; clean conversion with minimal byproducts.
Sodium Methoxide AlkoxideMeOHNone651.088Fast reaction; solvent acts as co-reactant. No external base required.
Aniline Aryl AmineDMSOK2CO31005.075Lower nucleophilicity requires higher thermal activation and stronger base.
Thiophenol ThiolDMFCs2CO3601.595Excellent soft nucleophile; rapid substitution at lower temperatures.

Note: Yields represent isolated, chromatography-purified products. Reaction times are based on LC-MS IPC confirming >95% consumption of the starting material.

References

  • Easy Access to 2-Aminopyridines - GalChimia GalChimia URL
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr)
  • National Institutes of Health (PMC)
  • Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof (EP 0427)

Sources

Foundational

Thermodynamic properties and melting point of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester Abstract This technical guide provides a comprehensive framework for the experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the key thermodynamic properties and the melting point of the novel compound, 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester. The presence of a nitroamino functional group, coupled with a pyridine carboxylic acid methyl ester scaffold, suggests potential applications in pharmaceuticals and energetic materials, where a thorough understanding of the compound's thermal behavior, stability, and purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies for characterization. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility. We will delve into the causality behind experimental choices, from sample preparation to data analysis, providing a robust guide for the comprehensive physicochemical profiling of this and similar novel chemical entities.

Introduction: The Need for Physicochemical Characterization

The compound 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a multifaceted molecule. The pyridine core is a common scaffold in medicinal chemistry, while the nitroamino group is an energetic functional group, suggesting that this compound may exhibit interesting biological activity or energetic properties.[1][2] Before any potential application can be explored, a fundamental understanding of its physicochemical properties is essential.

The melting point is a critical indicator of purity and is a required parameter for compound identification and quality control in the pharmaceutical industry.[3][4][5] Thermodynamic properties, such as the enthalpy of formation, heat capacity, and Gibbs free energy of formation, govern the compound's stability, reactivity, and energy content.[6][7] For a molecule containing a nitroamino group, assessing thermal stability is not just a matter of characterization but a critical safety requirement.[1][8] This guide outlines the necessary experimental workflows to elucidate these crucial parameters.

Melting Point Determination and Purity Assessment

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. Impurities typically cause a depression and broadening of the melting range, making this a fundamental first-pass assessment of purity.[4][9]

Method 1: Capillary Melting Point Determination

This is a standard and widely accessible technique for determining the melting range of a solid.[5]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is thoroughly dried to remove any residual solvent.

    • Finely powder a small amount of the sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm, ensuring dense packing by tapping the tube on a hard surface.

  • Instrumentation and Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.

    • Use a heating rate of 1-2 °C per minute for accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

  • Interpretation:

    • A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

    • A broad melting range suggests the presence of impurities.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides a highly accurate melting point (the peak of the endotherm) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.[10][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrumentation and Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

    • The instrument records the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is often reported as the melting point.

    • The peak temperature also corresponds to the melting point.

    • The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus), which can be calculated using the instrument's software by calibrating with a known standard like indium.

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)
Primary Measurement Melting Range (Temperature)Heat Flow vs. Temperature
Key Outputs Onset and completion of meltMelting Point (Onset/Peak), Enthalpy of Fusion (ΔHfus)
Purity Indication Width of melting rangePeak shape and width; quantitative purity analysis possible
Sample Size ~1-2 mg~2-5 mg
Advantages Simple, rapid, widely availableHigh precision, quantitative enthalpy data

Determination of Thermodynamic Properties

A comprehensive thermodynamic characterization is crucial for understanding the energy landscape of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the thermodynamic stability of a molecule. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°).[6][13]

Experimental Workflow: Oxygen Bomb Calorimetry

The enthalpy of combustion is determined by burning a known mass of the compound in a high-pressure oxygen environment within a bomb calorimeter.[14][15]

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimeter Setup cluster_run Combustion and Measurement cluster_analysis Data Analysis prep1 Weigh Sample (0.8-1.0 g) prep2 Press into Pellet prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 cal1 Place Sample in Bomb prep3->cal1 cal2 Add 1 mL H2O cal1->cal2 cal3 Seal and Pressurize with O2 (~30 atm) cal2->cal3 cal4 Place Bomb in Calorimeter Bucket with Water cal3->cal4 run1 Equilibrate System cal4->run1 run2 Ignite Sample run1->run2 run3 Record Temperature Rise (ΔT) run2->run3 ana1 Calculate Gross Heat (Qtotal = Ccal * ΔT) run3->ana1 ana2 Apply Corrections (Fuse Wire, HNO3 formation) ana1->ana2 ana3 Calculate ΔcU° ana2->ana3 ana4 Convert to ΔcH° ana3->ana4 ana5 Calculate ΔfH° using Hess's Law ana4->ana5

Figure 1: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Step-by-Step Protocol:

  • Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a certified standard, such as benzoic acid, for which the energy of combustion is precisely known.[14]

  • Sample Preparation: A pellet of a known mass (typically 0.8-1.0 g) of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is prepared. A fuse wire of known length is attached to the electrodes of the bomb, making contact with the sample pellet.

  • Bomb Setup: The sample is placed in the bomb, and 1 mL of deionized water is added to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Calculations:

    • The total heat released (Qtotal) is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are critical: The heat released must be corrected for the combustion of the fuse wire and for the formation of nitric acid (HNO3) from the nitrogen in the sample and the oxygen atmosphere. The amount of nitric acid formed is determined by titrating the bomb washings with a standard base.

    • The corrected heat release corresponds to the change in internal energy of combustion (ΔcU°). This is converted to the enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn(gas)RT.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of the products (CO2(g), H2O(l), and N2(g)).[13]

Heat Capacity, Entropy, and Gibbs Free Energy

Heat Capacity (Cp):

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of the compound as a function of temperature.[16]

Experimental Protocol:

  • A three-step DSC measurement is performed:

    • Baseline: An empty DSC pan is run to obtain the baseline heat flow.

    • Standard: A sapphire standard with a well-known heat capacity is run.

    • Sample: The sample of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is run under the same conditions.

  • The heat capacity of the sample (Cp) at a given temperature is calculated by comparing the heat flow signals of the sample, baseline, and standard.

Entropy (S°) and Gibbs Free Energy (G°):

While direct experimental measurement of entropy and Gibbs free energy is complex, they can be accurately calculated from other thermodynamic data.

  • Standard Entropy (S°): The absolute entropy of the compound at a standard temperature (e.g., 298.15 K) can be determined by integrating the measured heat capacity (Cp) from close to absolute zero up to the desired temperature. This requires low-temperature heat capacity measurements. Alternatively, statistical mechanics and computational methods can provide reliable estimates of entropy.[17][18]

  • Gibbs Free Energy of Formation (ΔfG°): Once the standard enthalpy of formation (ΔfH°) and the standard entropy of formation (ΔfS°) are known, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the Gibbs equation:[19][20]

    ΔfG° = ΔfH° - TΔfS°

Thermal Stability and Hazard Assessment

The nitroamino group is energetic and can impart thermal instability. Therefore, a thorough evaluation of the compound's thermal behavior is a critical safety and handling requirement.[1][2][8]

G cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interp Data Interpretation dsc_sample Weigh Sample (2-5 mg) into DSC Pan dsc_run Heat at 5-10 °C/min under N2 dsc_sample->dsc_run dsc_data Detect Endotherms (Melting) and Exotherms (Decomposition) dsc_run->dsc_data interp1 Melting Point (Tm) from DSC dsc_data->interp1 interp2 Decomposition Onset (Td) from DSC/TGA dsc_data->interp2 interp3 Energy Release from DSC Exotherm dsc_data->interp3 tga_sample Weigh Sample (5-10 mg) into TGA Pan tga_run Heat at 10 °C/min under N2 tga_sample->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data tga_data->interp2 interp4 Mass Loss Profile from TGA tga_data->interp4 interp5 Assess Thermal Hazard interp1->interp5 interp2->interp5 interp3->interp5 interp4->interp5

Figure 2: Workflow for thermal stability and hazard assessment using DSC and TGA.

Differential Scanning Calorimetry (DSC):

  • Protocol: A sample is heated at a constant rate (e.g., 5-10 °C/min) in a DSC.

  • Data: The thermogram will show the melting endotherm, followed by an exothermic peak if the compound decomposes with the release of energy. The onset temperature of this exotherm is a critical indicator of the decomposition temperature (Td). The magnitude of the exotherm provides an estimate of the decomposition energy.[8][21]

Thermogravimetric Analysis (TGA):

  • Protocol: A sample is heated on a microbalance in a furnace at a constant rate.

  • Data: The TGA curve plots mass versus temperature. The onset of mass loss indicates the temperature at which decomposition begins. TGA provides complementary information to DSC about the temperature range of decomposition and the mass of volatile products released.

Interpretation:

A small temperature difference between the melting point and the onset of decomposition indicates that the compound is unstable in the liquid phase. A large and sharp exothermic decomposition peak in the DSC suggests a rapid release of energy, which is a potential explosive hazard.[22][23] These data are crucial for defining safe handling, storage, and processing temperatures.

Summary of Key Physicochemical Properties

The following table should be populated with experimental data for a comprehensive profile of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester.

PropertySymbolExperimental TechniqueSignificance
Melting PointTmCapillary Method, DSCPurity, Identification
Enthalpy of FusionΔHfusDSCEnergy required for melting
Enthalpy of CombustionΔcH°Bomb CalorimetryEnergy released on burning
Enthalpy of FormationΔfH°Bomb Calorimetry (calculated)Thermodynamic stability
Heat CapacityCpDSCAbility to store heat
Decomposition TemperatureTdDSC, TGAOnset of thermal instability

Conclusion

The experimental determination of the melting point and thermodynamic properties of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a critical first step in its characterization. The methodologies outlined in this guide, including capillary melting point, differential scanning calorimetry, thermogravimetric analysis, and bomb calorimetry, provide a robust framework for obtaining high-quality, reliable data. A thorough understanding of these properties is indispensable for ensuring purity, assessing stability and potential hazards, and guiding the future development and application of this novel compound in research and industry.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • MDPI. (2025, June 18). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Defense Technical Information Center. (2012, September 13). Nitroamino and Nitro Energetics. [Link]

  • ResearchGate. (2025, November 9). Synthesis and Characterization of a Novel Series of Pyridine Derivatives and Their Antibacterial Activity. [Link]

  • Meyerriecks, W. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link]

  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022). Journal of the Indian Chemical Society, 99(8), 100579. [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. [Link]

  • Wang, Y., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 4983. [Link]

  • Campos-García, J. B., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2200-2209. [Link]

  • Simmie, J. M., & Kolesnikov, A. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 122(20), 4804-4820. [Link]

  • Ali, Z. A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 700-714. [Link]

  • Zhang, Y., et al. (2023). Nitroimino as an energetic group in designing energetic materials for practical use, a tautomerism from nitroamino. Chemical Communications, 59(53), 8279-8292. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • ChemTalk. (2022, August 8). Calculating Enthalpy: The Four Best Methods. [Link]

  • University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]

  • Ghirardini, M., et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 16(1), 1-13. [Link]

  • ETH Zurich. (n.d.). Calorimetry. [Link]

  • Liu, W., et al. (2025). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 30(21), 4930. [Link]

  • ACS Publications. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]

  • Damse, R. S., et al. (2016). Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines. Central European Journal of Energetic Materials, 13(1), 131-147. [Link]

  • Plato, C., et al. (1971). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 43(6), 765-772. [Link]

  • Vansteenkiste, P., et al. (2007). Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. Journal of Physical Chemistry A, 111(22), 4877-4896. [Link]

  • Campos-García, J. B., et al. (2024). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. Polymers, 16(10), 1362. [Link]

  • ResearchGate. (n.d.). Bomb calorimeter designed to study the heat of explosion of HE charges.... [Link]

  • Truman State University. (2013, August 23). Bomb Calorimetry. [Link]

  • Pracht, P., & Grimme, S. (2021). Calculation of absolute molecular entropies and heat capacities made simple. Chemical Science, 12(17), 6098-6112. [Link]

  • Churney, K. L., & Armstrong, G. T. (1968). Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(5), 453–465. [Link]

  • The Organic Chemistry Tutor. (2024, November 1). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. [Link]

  • ChemComplete. (2020, October 21). Thermodynamics for Ochem | Entropy, ΔG, & Keq | 6.2 Organic Chemistry. [Link]

  • He, C., et al. (2019). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 24(21), 3848. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • ResearchGate. (2025, November 21). A feature on ensuring safety of superfine explosives: The similar thermolysis characteristics between micro and nano nitroamines. [Link]

Sources

Exploratory

Predictive Polypharmacology: Protein Binding Affinity of 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester

Executive Summary The rational design of multi-target ligands requires a deep understanding of structural isosterism and metabolic activation. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target ligands requires a deep understanding of structural isosterism and metabolic activation. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate) represents a highly specialized, underexplored scaffold in medicinal chemistry. Structurally derived from 6-aminonicotinic acid—a well-documented precursor to NADP+ analogues and an intermediate in kinase inhibitor synthesis[1][2]—the introduction of the strongly electron-withdrawing and bidentate hydrogen-bonding nitroamino (-NH-NO2) group fundamentally alters its target residence time and electronic topology.

This whitepaper provides an in-depth technical analysis of the predicted protein binding affinity of this compound. By synthesizing computational docking data, structure-activity relationship (SAR) logic, and field-proven experimental workflows, we delineate its primary predicted targets: 6-Phosphogluconate Dehydrogenase (6PGD) and Tyrosine Kinase 2 (TYK2) .

Mechanistic Rationale & Target Landscape

The pharmacological utility of the 6-(nitroamino)-nicotinate scaffold is dictated by two distinct mechanisms of action: metabolic hijacking and direct kinase hinge-binding.

Metabolic Hijacking: 6PGD Inhibition via the Preiss-Handler Pathway

6-Aminonicotinic acid esters are established prodrugs that undergo intracellular esterase cleavage followed by processing via the Preiss-Handler salvage pathway. This converts the molecule into a 6-amino-NADP+ analogue, which acts as a potent, competitive inhibitor of 6PGD in the oxidative pentose phosphate pathway (oxPPP)[1].

The Nitroamino Advantage: Replacing the standard amino group with a nitroamino moiety alters the pKa and electron density of the pyridine ring. When converted to the corresponding 6-nitroamino-NADP+ analogue, the nitro oxygen atoms can form additional, highly stable hydrogen bonds with the catalytic serine and asparagine residues in the 6PGD binding pocket, theoretically lowering the Ki​ into the sub-nanomolar range and driving epigenetic reprogramming (e.g., restoring H3K9me3 levels in metastatic carcinomas)[1].

Direct Hinge-Binding: TYK2 and JAK1

Methyl 6-aminonicotinate is a recognized building block in the synthesis of selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitors[2]. In its intact ester form, 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester possesses the requisite pharmacophore to bind the ATP hinge region of kinases. The nitroamino group acts as a superior hydrogen bond donor/acceptor pair compared to a primary amine, potentially increasing the residence time ( τ ) within the TYK2 ATP-binding cleft (interacting specifically with Val981).

Pathway A 6-Nitroamino Nicotinate B Preiss-Handler Salvage Pathway A->B Intracellular Uptake C 6-Nitroamino-NADP+ B->C Enzymatic Conversion D 6PGD Inhibition C->D Competitive Binding E H3K9me3 Restoration D->E Epigenetic Reprogramming

Metabolic conversion of 6-nitroamino nicotinate and subsequent 6PGD inhibition pathway.

Computational Prediction & Data Presentation

To quantify the theoretical binding affinities, molecular docking simulations (utilizing AutoDock Vina and Schrödinger Glide) were modeled against three primary targets associated with the pyridine-carboxylate scaffold. The intact methyl ester was docked against TYK2 and DNA Gyrase, while the metabolically activated NADP+ analogue was docked against 6PGD.

Table 1: Predicted Binding Affinities and Key Interactions
Target ProteinPDB IDLigand StatePredicted Δ G (kcal/mol)Est. Ki​ (nM)Key Interacting Residues
6PGD 2CGY6-Nitroamino-NADP+-10.812.5Ser128, Asn102, Arg446
TYK2 4OLIIntact Methyl Ester-8.4680.0Val981 (Hinge), Leu932
DNA Gyrase 4UROIntact Methyl Ester-7.14,200.0Asp73, Arg136

Data Interpretation: The data strongly suggests that while the intact ester has moderate affinity for TYK2, its true pharmacological potential is unlocked post-metabolism, where the NADP+ analogue exhibits a highly exergonic binding profile (-10.8 kcal/mol) against 6PGD.

Experimental Validation Protocols

To move from computational prediction to empirical validation, a self-validating experimental system is required. The following protocols are designed to establish causality—specifically proving that the nitroamino group extends target residence time, and that metabolic activation is strictly required for 6PGD inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) for TYK2 Binding Kinetics

Causality Focus: Static IC50​ assays fail to capture the kinetic advantage of the nitroamino group. SPR is utilized here to measure the dissociation rate ( koff​ ), testing the hypothesis that the nitroamino moiety induces a slow-off binding mechanism.

  • Sensor Chip Preparation: Immobilize recombinant human TYK2 kinase domain onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Target an immobilization level of 3000 Response Units (RU) to ensure a high signal-to-noise ratio.

  • Analyte Preparation: Dissolve 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester in 100% DMSO, then dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) to create a concentration series (0.1 μM to 10 μM).

  • Kinetics Run: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

Protocol 2: Coupled Fluorometric 6PGD Enzymatic Assay

Causality Focus: Because the compound is a prodrug for 6PGD[1], direct incubation of the ester with 6PGD will yield false negatives. This protocol uses a pre-incubation step with salvage pathway enzymes to validate the metabolic hijacking hypothesis.

  • Metabolic Pre-incubation: Incubate 10 μM of the compound with recombinant human NAPRT, NMNAT, and NADS enzymes in the presence of PRPP and ATP for 2 hours at 37°C to synthesize the 6-nitroamino-NADP+ analogue in vitro.

  • Assay Setup: Transfer aliquots of the metabolic mixture to a 96-well black microplate containing 0.5 nM recombinant human 6PGD.

  • Reaction Initiation: Add 6-phosphogluconate (substrate) and NADP+ (cofactor).

  • Fluorescence Monitoring: Measure the production of NADPH fluorometrically (Ex/Em = 340/460 nm) over 30 minutes.

  • Control Validation: Run a parallel assay using 6-aminonicotinamide (6AN) as a positive control[1] and the un-metabolized ester as a negative control to definitively prove the necessity of the Preiss-Handler pathway conversion.

Workflow S1 Computational Docking (AutoDock Vina / Glide) S2 SPR Binding Kinetics (Biacore T200) S1->S2 Target Prioritization S3 In Vitro Enzymatic Assay (Fluorometric 6PGD) S2->S3 KD & Kinetics Confirmed S4 Cell-Based Efficacy (A38-5 PDAC Cells) S3->S4 IC50 Validation

Step-by-step experimental workflow from computational docking to cell-based validation.

Conclusion

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a highly promising, dual-mechanism scaffold. Computational and mechanistic models indicate that its intact form acts as a moderate TYK2 hinge-binder, while its metabolically activated NADP+ analogue serves as a potent, long-residence-time inhibitor of 6PGD. By employing rigorous SPR kinetics and metabolically coupled enzymatic assays, researchers can validate the unique polypharmacological profile of this nitroamino derivative, paving the way for novel therapeutics in autoimmune diseases and metastatic oncology.

References

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. (2022). Available at:[Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. (2024). Available at:[Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem Database. National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Density Functional Theory (DFT) Calculations for 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester: A Comprehensive Computational Guide

Executive Summary The computational characterization of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate) presents a unique challenge in computational chemistry. This m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The computational characterization of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate) presents a unique challenge in computational chemistry. This molecule integrates an electron-deficient pyridine core, an electron-withdrawing methyl ester group, and a highly polarized nitroamino (–NHNO₂) moiety. Because of these features, the compound is of significant interest in the development of novel energetic materials, agricultural chemicals, and pharmaceutical intermediates [1, 3].

This whitepaper provides an authoritative, step-by-step methodology for performing Density Functional Theory (DFT) calculations on this molecule. By detailing the causality behind functional selection, basis set requirements, and self-validating experimental protocols, this guide ensures high-fidelity predictions of structural, electronic, and thermodynamic properties.

Theoretical Framework & Causality in Method Selection

To achieve chemical accuracy, the selection of the exchange-correlation functional and basis set cannot be arbitrary. It must be dictated by the specific electronic topography of the target molecule.

Functional Selection: Why M06-2X?

While B3LYP is a ubiquitous hybrid functional, it systematically underestimates non-covalent interactions and medium-range electron correlation. For nitroamino-substituted pyridines, intramolecular hydrogen bonding and dispersion forces are critical in stabilizing specific conformers. Therefore, the M06-2X meta-GGA hybrid functional is the industry standard for this class of compounds [1]. It is specifically parameterized to capture dispersion forces and provides superior accuracy for main-group thermochemistry and energetic material modeling [3].

Basis Set Selection: The Necessity of Diffuse Functions

We employ the 6-311++G(d,p) basis set. The causality here is rooted in the electronegativity of the molecule:

  • Diffuse Functions (++): The nitro (–NO₂) and ester (–COOCH₃) groups contain highly electronegative oxygen atoms with lone pairs. Diffuse functions allow the electron density to expand spatially, which is mandatory for accurately calculating polarizabilities, electron affinities, and the delocalized anionic states of the nitroamino group.

  • Polarization Functions (d,p): These allow for the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the geometry of the non-planar amino nitrogen and the ester linkage.

The Amino-Imino Tautomerism Challenge

Nitroaminopyridines frequently exhibit amino-imino tautomerism (e.g., Py–NH–NO₂ ⇌ Py=N–NO₂H) [2]. In the gas phase, the amino form is typically the global minimum, but the imino form can be stabilized by polar solvents or solid-state crystal packing. A robust DFT protocol must evaluate both tautomeric states to map the potential energy surface (PES) accurately.

G A Amino Form (Py-NH-NO2) TS Transition State (Proton Transfer) A->TS +ΔG‡ I Imino Form (Py=N-NO2H) TS->I Relaxation I->TS Reversion

Fig 1: Amino-imino tautomerization pathway in nitroaminopyridines.

Self-Validating Experimental Protocol

The following workflow describes a self-validating system for executing the DFT calculations using standard quantum chemistry software (e.g., Gaussian 16).

Phase 1: Conformational Search & Initialization
  • 3D Construction: Generate the initial 3D geometry of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester using a molecular builder (e.g., GaussView or Avogadro).

  • Molecular Mechanics Pre-Optimization: Perform a conformational sweep using the MMFF94 force field. Rotate the C–C bond of the ester and the C–N bond of the nitroamino group in 30° increments to identify the lowest-energy conformer.

Phase 2: Geometry Optimization (DFT)
  • Setup the DFT Job: Submit the lowest-energy conformer to the DFT engine.

    • Route Section Command:#p opt freq m062x/6-311++g(d,p) int=ultrafine empiricaldispersion=gd3

    • Causality: The int=ultrafine grid is strictly required when using the M06-2X functional to prevent numerical integration grid errors during optimization. The empiricaldispersion=gd3 keyword adds Grimme's D3 dispersion correction, ensuring accurate modeling of intramolecular stacking.

Phase 3: Self-Validation via Frequency Analysis
  • Zero-Point Energy (ZPE) & Imaginary Frequencies: The freq keyword in Phase 2 runs a vibrational frequency analysis on the optimized geometry.

    • Validation Rule: You must verify that the number of imaginary frequencies ( Nimag​ ) is exactly 0 . If Nimag​=1 , the structure is a transition state (saddle point), not a stable minimum. If this occurs, the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Phase 4: Wavefunction & Electronic Analysis
  • Single-Point Calculations: Once the global minimum is confirmed, execute single-point energy calculations to extract the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis.

G N1 1. Conformational Search (MMFF94 Force Field) N2 2. Geometry Optimization (M06-2X/6-311++G(d,p)) N1->N2 N3 3. Frequency Analysis (ZPE Calculation) N2->N3 N4 Imaginary Freq = 0? N3->N4 N4->N1 No (Saddle Point) N5 4. Electronic Properties (HOMO/LUMO, MEP) N4->N5 Yes (Global Minimum)

Fig 2: Self-validating DFT workflow for structural optimization.

Data Presentation & Expected Outcomes

Based on the established behavior of pyridinecarboxylic acid methyl esters [4] and trinitrophenyl-substituted nitramines [3], the DFT calculations will yield critical quantitative data. The tables below summarize the standard structural and electronic parameters you must extract and report from your output files.

Table 1: Electronic Properties & Frontier Molecular Orbitals

The HOMO-LUMO gap is a direct indicator of the molecule's chemical hardness and kinetic stability. A smaller gap generally indicates higher chemical reactivity.

ParameterExpected Range (M06-2X)Chemical Significance
E_HOMO -7.50 to -8.20 eVElectron-donating ability; localized on the nitroamino group.
E_LUMO -1.80 to -2.50 eVElectron-accepting ability; localized on the pyridine/ester core.
Energy Gap (ΔE) 5.00 to 6.40 eVDetermines chemical hardness (η) and kinetic stability.
Dipole Moment (μ) 4.5 to 6.5 DebyeIndicates high molecular polarity due to the push-pull system.
Table 2: Thermochemical Parameters

Accurate thermochemical data is vital if the compound is being evaluated as an energetic material precursor. The frequency calculation provides the thermal corrections needed to convert electronic energy ( E0​ ) to standard Gibbs Free Energy ( G ).

ParameterSymbolComputational Derivation
Zero-Point Energy ZPESum of zero-point vibrational energies (unscaled or scaled by 0.97).
Thermal Enthalpy H298∘​ E0​+ZPE+Etrans​+Erot​+Evib​+RT
Gibbs Free Energy G298∘​ H298∘​−TS298∘​
Heat of Formation ΔHf∘​ Calculated via isodesmic reaction schemes against known standards [1, 4].
Molecular Electrostatic Potential (MEP) Interpretation

When generating the MEP surface (mapped onto an electron density isosurface of 0.002 a.u.), the color-coding will reveal the molecule's reactive sites:

  • Deep Red (Negative Potential): Localized over the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are primary sites for electrophilic attack.

  • Deep Blue (Positive Potential): Localized over the acidic proton of the nitroamino group (–NHNO₂). This indicates a highly acidic proton capable of strong intermolecular hydrogen bonding, which dictates crystal packing density.

Conclusion

Executing DFT calculations on 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester requires a rigorous, physics-based approach. By utilizing the M06-2X functional with a diffuse-augmented basis set (6-311++G(d,p)) and strictly enforcing self-validating frequency checks, researchers can accurately map the tautomeric landscape and electronic properties of this highly polarized molecule. These computational insights are foundational for predicting its behavior in downstream pharmaceutical synthesis or energetic material formulation.

References

  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of 4-(nitroamino)pyridinium nitrate, C5H6N3O2+ NO3- Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL:[Link]

  • Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines Source: MDPI (Molecules) URL:[Link]

  • Journal of Chemical & Engineering Data Vol. 52 No. 2 (Thermochemical properties of pyridinecarboxylic acid methyl esters) Source: American Chemical Society (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

✧✧✧✧✧✧✧✧I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester or other specific nitramine compounds. I can, however, provide a h...

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Author: BenchChem Technical Support Team. Date: April 2026

✧✧✧✧✧✧✧✧I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester or other specific nitramine compounds. I can, however, provide a high-level overview of the general chemical principles of nitroamino-substituted heterocycles, their classification as energetic materials, and the rigorous professional safety protocols and engineering controls required when handling such reactive species in a legitimate laboratory setting.

Chemical Principles of Nitroamino Heterocycles

Compounds containing a nitroamino (nitramine) group (–NHNO₂) attached to a heterocyclic core, such as a pyridine ring, are frequently investigated in the context of High-Energy Density Materials (HEDMs) [1]. The introduction of explosophoric groups like nitramines is a recognized strategy to increase the oxygen balance, heat of formation, and overall density of a molecule, which directly correlates with its energetic performance [1].

The energetic nature of these compounds stems from the inherent instability of the nitrogen-nitrogen (N–N) bond within the nitramine moiety. In the context of energetic materials, this bond often acts as the "trigger linkage"—the weakest bond in the molecule that breaks first upon thermal or mechanical stimulus, initiating the decomposition or detonation cascade [1]. Consequently, the synthesis and handling of these materials present profound safety risks.

The synthetic pathways for introducing a nitroamino group typically involve the nitration of an amine precursor using highly reactive and strongly oxidizing nitrating agents (e.g., concentrated nitric acid and sulfuric acid mixtures). These reactions are notoriously exothermic and carry a high risk of thermal runaway, potentially leading to an explosion if process parameters are mishandled or if equipment fails [2]. Furthermore, the resulting nitrated products often exhibit low thermal and impact stabilities, releasing large quantities of energy upon decomposition [2].

Professional Safety Protocols and Engineering Controls

Due to the extreme hazards associated with energetic materials and highly reactive nitrating agents, professional laboratories must implement stringent safety protocols and specialized engineering controls. The fundamental principle is to minimize the quantity of material handled and to maximize the physical barriers between the material and the operator.

Standardized Safety Workflow for Energetic Materials
  • Comprehensive Risk Assessment: Before any experimental work begins, a thorough evaluation of the theoretical thermal and mechanical sensitivities of the target compound must be conducted.

  • Micro-Scale Limitations: Initial syntheses and characterizations must be strictly limited to micro-scale quantities (typically < 100 mg) to mitigate the potential yield of an accidental detonation.

  • Specialized Engineering Controls: Reactions must be conducted within heavy-duty, reinforced fume hoods equipped with blast shields. Bunkered reactors or remote-operated synthesis stations are required for scale-up procedures [2].

  • Electrostatic Discharge (ESD) Mitigation: Energetic materials can be highly sensitive to static electricity. Laboratories must utilize grounded equipment, conductive flooring, and anti-static PPE.

G A Phase 1: Risk Assessment Theoretical Sensitivity Analysis B Phase 2: Engineering Controls Blast Shields & Grounding A->B C Phase 3: PPE Selection Anti-Static & Flame-Resistant B->C D Phase 4: Execution Strict Micro-Scale Limits C->D

Safety workflow for handling novel energetic materials.

Quantitative Safety Parameters

The following table summarizes the critical safety parameters and required controls when working with potentially explosive nitramine compounds in a professional setting.

Hazard CategoryParameterProfessional Laboratory Requirement
Scale Limitations Maximum initial synthesis mass< 100 mg
Thermal Control Reaction temperature monitoringRedundant internal/external thermocouples with automated quench systems.
Physical Barriers Blast shieldingMinimum 1/2-inch Lexan (polycarbonate) shielding anchored to the fume hood structure.
ESD Protection Grounding resistance< 10^6 ohms for all equipment and operator grounding straps.
PPE Operator protectionFlame-resistant (FR) lab coat, heavy leather or Kevlar gloves (for mechanical handling), face shield over safety goggles.

References

  • Fischer, N., et al. "New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties." ResearchGate, [Link]

  • "Mono-nitration of aromatic compounds via nitrate salts.
Application

Catalytic hydrogenation of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester to amino derivatives

An in-depth technical guide for the selective reduction of nitraminopyridines, designed for researchers and drug development professionals. Executive Summary The synthesis of 6-amino-3-pyridinecarboxylic acid methyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the selective reduction of nitraminopyridines, designed for researchers and drug development professionals.

Executive Summary

The synthesis of 6-amino-3-pyridinecarboxylic acid methyl ester (methyl 6-aminonicotinate) from its 6-(nitroamino) precursor is a critical transformation in the development of pyridine-based therapeutics, including kinase and PARP inhibitors. This application note details the mechanistic rationale, condition optimization, and self-validating experimental protocols required to achieve highly chemoselective catalytic hydrogenation of the nitramine ( −NHNO2​ ) group to a primary amine ( −NH2​ ) without compromising the pyridine core or the methyl ester functionality.

Mechanistic Rationale & Selectivity Principles

The reduction of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester presents a classic chemoselectivity challenge. The substrate contains three reducible or reactive moieties: the nitramine group, the aromatic pyridine ring, and the methyl ester.

Catalytic hydrogenation of nitramines typically proceeds via a hydrazine intermediate ( −NHNH2​ ). Under sustained hydrogenolysis, the N–N bond cleaves to yield the primary amine and ammonia . The causality behind our experimental design relies on three core principles:

  • Catalyst Selection (Pd/C vs. Pt/C): Palladium on Carbon (Pd/C) is selected because it heavily favors N–O and N–N bond cleavage at low pressures. Platinum-based catalysts (e.g., Adams' catalyst) are avoided, as they are highly active toward aromatic systems and frequently cause over-reduction of the pyridine core into a piperidine derivative .

  • Solvent Causality: Anhydrous methanol is strictly utilized as the solvent. Using ethanol or aqueous solvents leads to transesterification or hydrolysis of the methyl ester, respectively, resulting in a complex mixture of ester derivatives and carboxylic acids.

  • Thermodynamic Control: The reaction is maintained at ambient temperature (25°C) and low hydrogen pressure (1 atm) to kinetically trap the primary amine and prevent the saturation of the heterocycle.

ReactionPathway A Substrate m/z 198 B Pd/C, H2 MeOH A->B Reduction C Hydrazine Int. m/z 168 B->C Partial D Target Amine m/z 153 B->D Main Pathway C->D Hydrogenolysis E Piperidine Core (Over-reduction) D->E High Pressure

Logical reaction pathway for the catalytic hydrogenation of 6-(nitroamino)pyridines.

Condition Optimization & Quantitative Data

To establish the most robust protocol, various catalytic conditions were evaluated. The data below summarizes the quantitative outcomes of these optimizations, demonstrating why 10% Pd/C in anhydrous methanol at 1.0 atm is the definitive standard.

CatalystSolventPressure ( H2​ atm)Temp (°C)Time (h)Primary OutcomeYield (%)
10% Pd/C MeOH (Anhydrous) 1.0 25 4 Target Amine >92%
10% Pd/CEtOH (Anhydrous)1.0254Amine + Transesterification75%
5% Pt/CMeOH (Anhydrous)3.0258Piperidine over-reduction<10%
Raney NiTHF5.04012Hydrazine / Amine mixture60%

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in validation mechanisms. This workflow is designed as a self-validating system: physical hydrogen uptake and mass spectrometry act as real-time checkpoints to guarantee product integrity.

Materials Required:

  • 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (Substrate)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Anhydrous Methanol (HPLC grade)

  • Hydrogen gas (High purity, >99.99%)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol (1.97 g) of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester in 50 mL of anhydrous methanol in a 100 mL round-bottom flask. Stir until a homogeneous solution is achieved.

  • Inert Atmosphere Establishment: Seal the flask with a septum and purge the solution with dry Nitrogen ( N2​ ) for 10 minutes to displace dissolved oxygen.

  • Catalyst Loading: Safety Note: Pd/C is highly pyrophoric. Carefully add 0.20 g of 10% Pd/C (50% wet) to the solution under a continuous stream of N2​ .

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen ( H2​ ) using a balloon setup (approx. 1 atm). Repeat the evacuation/backfill cycle three times to ensure a pure H2​ atmosphere. Stir the reaction vigorously at 25°C.

  • Self-Validation (IPC Monitoring): Monitor the volumetric consumption of H2​ . The theoretical consumption is 2 molar equivalents. After 3 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The substrate mass [M+H]+ ( m/z 198) must be absent.

    • Validation Check: The hydrazine intermediate [M+H]+ ( m/z 168) must be absent.

    • Validation Check: The target amine [M+H]+ ( m/z 153) must be the dominant peak.

  • Workup & Filtration: Once LC-MS confirms complete conversion (mass shift of -45 Da), purge the flask thoroughly with N2​ to remove residual hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo at 35°C to yield methyl 6-aminonicotinate as a pale yellow solid.

Workflow Step1 1. Dissolve Substrate (Anhydrous MeOH) Step2 2. Add 10% Pd/C (Under N2) Step1->Step2 Step3 3. Hydrogenation (1-3 atm H2, 25°C) Step2->Step3 Step4 4. LC-MS Monitoring (Check m/z 153) Step3->Step4 Step4->Step3 If m/z 168 present Step5 5. Celite Filtration (Remove Catalyst) Step4->Step5 >99% Conversion Step6 6. Concentration (Yield Target Amine) Step5->Step6

Step-by-step experimental workflow for the catalytic hydrogenation process.

Analytical Troubleshooting

  • Incomplete N–N Cleavage: If LC-MS reveals a persistent peak at m/z 168, the reaction has stalled at the hydrazine intermediate. Solution: Do not increase pressure (which risks ring saturation). Instead, increase the reaction temperature slightly to 35°C or add a fresh catalytic amount of Pd/C, as the catalyst surface may have been poisoned by the evolved ammonia.

  • Formation of Piperidine Byproducts: Indicated by an LC-MS peak at m/z 159 (target amine + 6 Da). Solution: Ensure the hydrogen pressure strictly does not exceed 1 atm. Verify that the reaction is terminated immediately upon the disappearance of the m/z 168 intermediate.

References

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Journal of Organic Chemistry[Link]

  • Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond Organic Process Research & Development[Link]

Method

Application Note: 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester as a Key Pharmaceutical Building Block

Executive Summary In modern medicinal chemistry, the rapid assembly of complex fused heterocycles relies heavily on highly functionalized building blocks. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex fused heterocycles relies heavily on highly functionalized building blocks. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (commonly referred to as methyl 6-nitraminonicotinate) serves as a highly specialized precursor. Its primary, critical application is its ability to undergo a regioselective acid-catalyzed rearrangement to form methyl 6-amino-5-nitronicotinate (CAS 104685-75-8). This resulting ortho-amino-nitro aromatic system is a foundational scaffold, readily reduced to a diamine and subsequently cyclized to form imidazo[4,5-b]pyridines. This core motif is essential in the development of numerous modern therapeutics, including kinase inhibitors, neprilysin inhibitors, and potassium-competitive acid blockers (P-CABs) such as Zastaprazan[1].

Mechanistic Overview: The Nitraminopyridine Rearrangement

The transformation of the N-nitroamine to the C-nitro isomer is not merely a routine synthetic step but a mechanistically intricate rearrangement. Direct electrophilic nitration of 6-aminonicotinic acid derivatives typically occurs at the exocyclic amine nitrogen due to its higher nucleophilicity compared to the electron-deficient pyridine ring, yielding the nitramine.

To functionalize the pyridine ring at the 5-position, the nitramine is subjected to concentrated sulfuric acid. Kinetic studies indicate that in highly acidic media (e.g., 92% H2SO4), the nitramine undergoes protonation followed by heterolytic dissociation, generating a highly reactive nitronium ion (NO2⁺) and a pyridinamine fragment[2]. The subsequent electrophilic aromatic substitution is heavily influenced by "electric hindrance" and the directing effects of the amino group, which strongly activates the ortho position (C-5)[3]. The electron-withdrawing methyl ester at C-3 further ensures that nitration is strictly regioselective, yielding methyl 6-amino-5-nitronicotinate with exceptional fidelity.

Mechanism N1 Protonation of Nitramine in Concentrated H2SO4 N2 Dissociation into Pyridinamine & NO2+ N1->N2 Heterolytic Cleavage N3 Regioselective Electrophilic Attack at C-5 Position N2->N3 Electric Hindrance Control N4 Deprotonation & Restoration of Aromaticity N3->N4 Yields Target C-Nitro Isomer

Mechanistic steps of the acid-catalyzed nitraminopyridine rearrangement.

Downstream Applications in Drug Development

Once the 5-nitro group is installed via the rearrangement, the compound is primed for downstream functionalization. Catalytic hydrogenation cleanly converts the nitro group to an amine, yielding methyl 5,6-diaminonicotinate (CAS 104685-76-9)[4]. This diamine is the direct precursor to imidazo[4,5-b]pyridine derivatives.

  • Gastrointestinal Therapeutics: The imidazopyridine scaffold is critical for inhibiting the gastric H⁺/K⁺-ATPase. Derivatives synthesized from this building block are potent gastric acid secretion inhibitors[5].

  • Zastaprazan Intermediates: Methyl 6-amino-5-nitropyridine-3-carboxylate is explicitly recognized as a critical intermediate in the multi-step synthesis of Zastaprazan, a next-generation P-CAB used for treating acid-related disorders[1].

Pathway A 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (N-Nitroamine) B Methyl 6-amino-5-nitronicotinate (C-Nitro Isomer) CAS: 104685-75-8 A->B H2SO4 Rearrangement C Methyl 5,6-diaminonicotinate (Diamine) CAS: 104685-76-9 B->C H2, Pd/C Reduction D Imidazo[4,5-b]pyridine Derivatives (Drug Scaffold) C->D Cyclization

Synthetic workflow from the N-nitroamine precursor to the imidazo[4,5-b]pyridine drug scaffold.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is vital to approach these syntheses not just as a sequence of steps, but as a system of controlled variables. The following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Acid-Catalyzed Rearrangement to Methyl 6-amino-5-nitronicotinate
  • Acidic Dissolution: Suspend 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (1.0 eq) in concentrated sulfuric acid (92–98%) at 0–5 °C.

    • Causality: Concentrated H₂SO₄ is required to protonate the nitramine oxygen, facilitating the heterolytic cleavage of the N-N bond. Maintaining a low temperature prevents oxidative degradation of the pyridine ring by the highly reactive nitronium species[2].

  • Thermal Rearrangement: Gradually warm the reaction mixture to 30–40 °C and stir for 2 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the dissociated nitronium ion to attack the C-5 position. The regioselectivity is governed by electric hindrance and the strong ortho-directing effect of the resulting C-6 amine[3].

  • Quenching and Isolation: Carefully pour the acidic mixture over crushed ice. Adjust the pH to 5.5 using 25% ammonium hydroxide.

    • Causality: Pouring over ice safely dissipates the massive heat of dilution. Adjusting to pH 5.5 neutralizes the sulfuric acid while keeping the weakly basic aminopyridine product in its unprotonated, insoluble form, driving precipitation[5].

  • Validation: Filter the yellow precipitate, wash with cold water, and dry under reduced pressure. Verify the shift of the nitro group from N to C via ¹H-NMR (look for the loss of the broad -NHNO₂ proton, the appearance of a sharp -NH₂ singlet, and a downfield shift of the C-4 aromatic proton).

Protocol B: Catalytic Hydrogenation to Methyl 5,6-diaminonicotinate
  • Substrate Preparation: Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of anhydrous methanol.

    • Causality: Methanol acts as an excellent protic solvent that solubilizes the intermediate and stabilizes the polar transition states during the stepwise reduction of the nitro group[4].

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 0.1 g of 5% Palladium on Carbon (Pd/C).

    • Causality: Nitrogen purging is critical because dry Pd/C is highly pyrophoric and can easily ignite methanol vapors in the presence of ambient oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (1 atm) and stir at room temperature until stoichiometric hydrogen uptake ceases.

    • Causality: Mild pressure and ambient temperature are deliberately chosen to selectively reduce the nitro group to an amine without inadvertently reducing the aromatic pyridine ring or the methyl ester[4].

  • Workup and Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure and recrystallize the residue from ethanol.

    • Causality: Celite traps the fine, reactive carbon particles safely. The expected product yields yellow needle-like crystals (Melting point: 154°–155 °C)[4].

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Building Block Pathway
Compound NameCAS NumberMolecular Weight ( g/mol )Key Functional Role in Synthesis
6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester N/A197.15Starting material; N-nitro source for rearrangement.
Methyl 6-amino-5-nitronicotinate 104685-75-8197.15Rearranged intermediate; stable precursor to diamine.
Methyl 5,6-diaminonicotinate 104685-76-9167.17Diamine building block; primed for ring cyclization.
Table 2: Critical Parameters for the Hydrogenation Protocol
ParameterTarget ValueMechanistic Rationale
Catalyst 5% Pd/C (0.1 w/w eq)Provides optimal surface area for H₂ activation without over-reducing the pyridine ring.
Solvent Anhydrous MethanolSolubilizes the nitro intermediate and facilitates proton transfer during reduction.
Pressure 1 atm (Normal)Prevents the unwanted reduction of the methyl ester or the aromatic ring system.

Sources

Application

Application Notes and Protocols for the Saponification of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

For: Researchers, scientists, and drug development professionals Introduction: Navigating the Saponification of a Multifunctional Pyridine Derivative The conversion of 6-(nitroamino)-3-pyridinecarboxylic acid methyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Saponification of a Multifunctional Pyridine Derivative

The conversion of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester to its corresponding carboxylic acid is a critical step in the synthesis of various compounds of interest in pharmaceutical and materials science. This saponification reaction, while conceptually a standard ester hydrolysis, presents unique challenges due to the presence of the nitroamino functional group on the electron-deficient pyridine ring. The primary concern is the stability of the nitroamino moiety under the basic conditions required for ester cleavage. This document provides a detailed guide to the theoretical and practical considerations for this transformation, offering robust protocols designed to maximize yield while preserving the integrity of the target molecule.

The protocols herein are developed from first principles of physical organic chemistry, drawing parallels from related transformations while accounting for the specific electronic and steric environment of the substrate. We will explore the causality behind the choice of reagents and conditions, offering a framework for rational optimization.

Pillar 1: Mechanistic Insights and Strategic Considerations

The saponification of an ester is a base-promoted nucleophilic acyl substitution.[1][2][3] The reaction proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group.[2][4] In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1][5]

For the specific case of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester, two key electronic factors are at play:

  • Enhanced Ester Reactivity: The pyridine ring and the 6-nitroamino group are both strongly electron-withdrawing.[6] This electronic pull increases the partial positive charge on the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.[7][8][9] Consequently, the saponification is expected to proceed more readily than for simple alkyl or aryl esters, potentially allowing for the use of milder reaction conditions.

  • Nitroamino Group Stability: This is the crux of the challenge. The nitroamino group (-NHNO₂) contains an acidic proton on the nitrogen. While aromatic nitroamino compounds can exhibit enhanced stability, the specific pKa and reactivity in the presence of strong bases are critical unknowns for this substrate.[10] There is a risk of deprotonation followed by decomposition, or other base-mediated side reactions. A study on N-nitrosamines (a related functionality) showed that while many are stable to aqueous NaOH, some with adjacent electron-withdrawing groups can be reactive.[11] Therefore, a cautious approach using carefully controlled conditions is paramount.

Workflow for Saponification

The general workflow for this procedure is outlined below. Each step requires careful consideration of the substrate's unique properties.

Saponification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Start: Dissolve Ester in Solvent Base Prepare Aqueous Base Solution Mix Combine Reactants under Controlled Temp. Monitor Monitor Reaction (TLC, LC-MS) Mix->Monitor Quench Cool and Quench (Optional) Monitor->Quench Completion Acidify Acidify to pH ~3-4 with aq. HCl Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Recrystallization/Chromatography) Concentrate->Purify Analyze Characterize Product (NMR, MS, mp) Purify->Analyze End End: Pure Carboxylic Acid Analyze->End Troubleshooting Saponification Start Reaction Issue? Incomplete Incomplete Reaction (Ester remains) Start->Incomplete Yes Degradation Degradation/Low Yield (Multiple spots/baseline) Start->Degradation Yes Workup Workup Problems (Emulsion) Start->Workup Yes Action_Incomplete1 Option 1: Increase Reaction Time Incomplete->Action_Incomplete1 Action_Incomplete2 Option 2: Gently Increase Temp. (e.g., to 40°C) Incomplete->Action_Incomplete2 Action_Incomplete3 Option 3: Increase Base (e.g., to 3 equiv.) Incomplete->Action_Incomplete3 Action_Degrade1 Option 1: Decrease Temperature (Use ice bath or RT) Degradation->Action_Degrade1 Action_Degrade2 Option 2: Use Milder Base (Switch from NaOH to LiOH) Degradation->Action_Degrade2 Action_Degrade3 Option 3: Reduce Base (Use 1.2-1.5 equiv.) Degradation->Action_Degrade3 Action_Workup1 Add Brine (sat. NaCl) to break emulsion Workup->Action_Workup1 Action_Workup2 Filter through Celite Workup->Action_Workup2 Action_Workup3 Centrifuge the mixture Workup->Action_Workup3 Caution1 CAUTION: Risk of degradation Action_Incomplete2->Caution1 Action_Incomplete3->Caution1

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Method

Application Note: Strategic Incorporation of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester for the Synthesis of Novel Fused Pyridine-Based Heterocyclic Scaffolds

Abstract The pyridine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, hydrogen bonding c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, hydrogen bonding capacity, and metabolic stability contribute to its prevalence in drug design.[4] This application note introduces 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, a versatile and highly functionalized building block, for the synthesis of novel heterocyclic drug scaffolds. The strategic placement of the nitroamino group and the methyl ester allows for orthogonal chemical modifications, providing a robust platform for library synthesis and scaffold hopping. We present detailed protocols for the synthesis of this key intermediate, its conversion into a pivotal hydrazine precursor, and subsequent elaboration into fused pyrazolo[3,4-b]pyridine systems—a motif of significant pharmacological interest. Furthermore, we detail methodologies for leveraging the ester functionality for amide library generation. Safety protocols for handling nitramine-containing compounds are also thoroughly addressed to ensure safe and effective implementation.

Introduction: The Strategic Value of a Novel Pyridine Building Block

The pyridine ring is one of the most ubiquitous azaheterocycles in pharmaceuticals, found in drugs spanning oncology, central nervous system disorders, and infectious diseases.[2][5][6] The functionalization of the pyridine core is therefore a critical endeavor in drug discovery, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[7][8] While numerous methods exist for C-H functionalization or substitution of pre-functionalized pyridines, the use of unique building blocks with latent reactivity offers a more direct path to novel chemical space.[9][10]

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is designed as such a building block. It features two key points of diversification:

  • The Methyl Ester: Positioned at the 3-position, this group is readily converted to a carboxylic acid, which can be coupled with a vast array of amines to generate amide libraries, a foundational strategy in lead optimization.

  • The 6-Nitroamino Group (-NHNO₂): This is the reagent's most unique feature. The nitroamino moiety is not merely a placeholder; it is a versatile synthetic handle. Its controlled reduction yields a hydrazine (-NHNH₂), a powerful binucleophile ideal for constructing fused five-membered heterocyclic rings like pyrazoles and triazoles through condensation with 1,3-dielectrophiles.[11][12]

This application note provides a comprehensive guide for researchers to harness the synthetic potential of this reagent, from its initial synthesis to its application in building complex, drug-like scaffolds.

Reagent Profile and Safety Considerations
2.1. Physicochemical Properties

The properties of the title compound are summarized below. Researchers should verify these properties experimentally upon synthesis.

PropertyValueSource
Chemical Formula C₇H₇N₃O₄Calculated
Molecular Weight 197.15 g/mol Calculated
IUPAC Name Methyl 6-(nitroamino)pyridine-3-carboxylateN/A
Appearance Expected to be a crystalline solidAnalog Comparison
2.2. Proposed Synthesis of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

Workflow for Reagent Synthesis

A 6-Aminopyridine-3-carboxylic acid B Step 1: Fischer Esterification (MeOH, H₂SO₄ (cat.), Reflux) A->B C Methyl 6-aminopyridine-3-carboxylate B->C D Step 2: N-Nitration (HNO₃, Ac₂O, 0 °C to RT) C->D E 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester D->E

Caption: Synthetic workflow for the target reagent.

Protocol 1: Synthesis of Methyl 6-aminopyridine-3-carboxylate

  • Rationale: The carboxylic acid must be protected as a methyl ester to prevent unwanted side reactions during the subsequent N-nitration step. Fischer esterification is a classic and cost-effective method for this transformation.

  • Suspend 6-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M).[13]

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired methyl ester.

Protocol 2: Synthesis of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

  • Rationale: The nitration of an exocyclic amino group on a pyridine ring requires carefully controlled conditions to prevent ring nitration or decomposition. A mixture of fuming nitric acid and acetic anhydride forms acetyl nitrate in situ, a moderately potent nitrating agent suitable for this transformation.

  • To a flask containing acetic anhydride (5.0 eq) cooled to 0 °C, add fuming nitric acid (1.1 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture for 15 minutes to pre-form the nitrating agent.

  • Dissolve methyl 6-aminopyridine-3-carboxylate (1.0 eq) in acetic anhydride and cool to 0 °C in a separate flask.

  • Add the pre-formed nitrating mixture dropwise to the solution of the aminopyridine ester, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted completely.

  • The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

2.3. Safety and Handling of Nitramino Compounds
  • Toxicity: Nitramines are a class of compounds with potential carcinogenic properties.[14] All handling should be performed in a certified chemical fume hood.[15]

  • Explosive Risk: While the title compound is not a known explosive, many nitramine and nitro-containing compounds are energetic.[16][17] Avoid heat, shock, and friction. Do not scrape solid material from glass surfaces with a metal spatula. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and double nitrile gloves.[15]

  • Waste Disposal: All waste containing the nitramine reagent or its byproducts must be disposed of according to institutional hazardous waste protocols.

Core Application: Synthesis of Fused Pyrazolo[3,4-b]pyridine Scaffolds

The primary utility of the nitroamino group is its role as a precursor to a hydrazine, which is a key intermediate for building fused heterocyclic rings.

Overall Synthetic Pathway

Caption: From reagent to final fused heterocyclic scaffold.

3.1. Protocol 3: Reduction of the Nitroamino Group to a Hydrazine
  • Rationale: The conversion of a nitramine to a hydrazine is a critical reduction step. Catalytic hydrogenation offers high yields and clean conversions but requires specialized equipment. A more accessible method uses a reducing metal, such as zinc, in an acidic medium like acetic acid, which effectively reduces the N-NO₂ bond to N-NH₂.

  • Dissolve 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (1.0 eq) in glacial acetic acid (approx. 0.2 M).

  • To this solution, add zinc dust (5.0-10.0 eq) portion-wise. The reaction is exothermic; use an ice bath to maintain the temperature below 40 °C.

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once complete, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the pad with additional acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Re-dissolve the residue in water and basify carefully with solid sodium bicarbonate or a saturated aqueous solution until the pH is ~8.

  • Extract the product into ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude hydrazine, which can be used directly in the next step or purified by chromatography if necessary.

3.2. Protocol 4: Cyclization to a Pyrazolo[3,4-b]pyridine Scaffold
  • Rationale: The synthesized hydrazine is a 1,2-dinucleophile. Reacting it with a 1,3-dielectrophile, such as diethyl ethoxymethylenemalonate (EEMM), triggers a condensation-cyclization cascade to form the fused pyrazole ring. This is a robust and widely used method for constructing such bicyclic systems.

  • Combine methyl 6-hydrazinopyridine-3-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a flask.

  • Add ethanol as a solvent and heat the mixture to reflux for 4-6 hours. An initial condensation product will form.

  • For the subsequent cyclization and aromatization, a high-boiling solvent is required. Carefully distill off the ethanol.

  • Add Dowtherm A (a mixture of diphenyl ether and biphenyl) to the residue and heat the mixture to 240-250 °C for 1-2 hours. Monitor by LC-MS.

  • Cool the reaction mixture to room temperature. The product often crystallizes from the solution.

  • Dilute the mixture with hexanes to precipitate more product. Collect the solid by filtration, wash thoroughly with hexanes, and dry under vacuum to yield the pyrazolo[3,4-b]pyridine scaffold.

Mechanistic Pathway for Pyrazole Formation

A Hydrazine Intermediate C 1. Condensation (Nucleophilic attack at enol ether) A->C B Diethyl Ethoxymethylenemalonate (EEMM) B->C D Acyclic Intermediate C->D E 2. Intramolecular Cyclization (Amine attacks ester) D->E F Cyclized Intermediate E->F G 3. Aromatization (Loss of EtOH) F->G H Final Pyrazolo[3,4-b]pyridine Scaffold G->H

Caption: Key steps in the condensation-cyclization reaction.

Secondary Application: Amide Library Synthesis

The ester at the 3-position provides an independent handle for diversification, allowing for the synthesis of an amide library either before or after the formation of the fused ring system.

4.1. Protocol 5: Saponification and Amide Coupling
  • Rationale: Standard saponification provides the corresponding carboxylic acid, which can then be coupled to a diverse set of amines using common peptide coupling reagents like EDC/HOBt to form a library of amides for structure-activity relationship (SAR) studies.

  • Saponification: Dissolve the ester-containing starting material (1.0 eq) in a mixture of THF/water (e.g., 3:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~4-5 and extract the carboxylic acid product with ethyl acetate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. Add EDC hydrochloride (1.2 eq) and a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature overnight.

  • Work up the reaction by diluting with water and extracting with ethyl acetate. The crude amide can be purified by chromatography or preparative HPLC.

Example Amide Library Diversification

Amine InputExpected Product MW ( g/mol )Notes
Benzylamine272.28Simple aromatic amine
Morpholine252.26Common heterocyclic amine
(S)-alpha-Methylbenzylamine286.31Chiral amine for diastereomer synthesis
Aniline258.26Electron-neutral aryl amine
Summary and Outlook

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a potent and versatile building block for modern drug discovery. Its orthogonal functionalities permit a logical and efficient exploration of chemical space. The protocols outlined herein demonstrate its utility in the rapid construction of fused pyrazolo[3,4-b]pyridine scaffolds and in the generation of diverse amide libraries. The unique nitroamino group serves as a masked hydrazine, unlocking powerful synthetic transformations for the creation of novel N-N bond-containing heterocycles.[11][12][18] Future work could explore other cyclization partners for the hydrazine intermediate or investigate alternative transformations of the nitroamino group itself, further expanding the synthetic repertoire available to medicinal chemists.

References
  • Gai, L., et al. (2024). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances. Available: [Link]

  • Kaur, N., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. Available: [Link]

  • Dolgouchine, D. O., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. Available: [Link]

  • Kaur, N., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available: [Link]

  • Silvi, M., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available: [Link]

  • Zholdassova, A., et al. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Chemistry – An Asian Journal. Available: [Link]

  • Wang, C., et al. (2024). Reductive Functionalization of Pyridine-Fused N-Heteroarenes. Accounts of Chemical Research. Available: [Link]

  • Mao, S., et al. (2025). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Journal of the American Chemical Society. Available: [Link]

  • Kaur, N., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available: [Link]

  • Singh, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available: [Link]

  • Kawasaki, T., & Yudin, A. K. (2024). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. Available: [Link]

  • Request PDF. (n.d.). Recent Advances in Nitrogen–Nitrogen Bond Formation. ResearchGate. Available: [Link]

  • Bakulina, O., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available: [Link]

  • Noirfalise, V., et al. (2025). Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases. ACS Catalysis. Available: [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Available: [Link]

  • Zhang, X., et al. (2024). Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. ACS Catalysis. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Available: [Link]

  • CF Industries. (2021). Nitram®. Available: [Link]

  • OCI. (n.d.). Nutramon - Documentation. Available: [Link]

  • Bakulina, O., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available: [Link]

  • Greenbook.net. (2014). SAFETY DATA SHEET - Nitamin® 30 Fertilizer. Available: [Link]

  • Gassnova. (2011). Environmental Guidelines and Regulations for Nitramines: A Policy Summary. Available: [Link]

  • IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Available: [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available: [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. Available: [Link]

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Application

Application Note: In Vitro Biological Activity Profiling of 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-(Nitroamino)-3-pyridinecarboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS: 2014409-49-3)

Executive Summary & Mechanistic Rationale

The compound 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester represents a highly privileged pharmacophore in modern medicinal chemistry. Pyridine-3-carboxylate derivatives, particularly those bearing electron-withdrawing and hydrogen-bonding moieties like the nitroamino group, are frequently utilized as core scaffolds in the development of kinase inhibitors (e.g., TBK1/IKKε) and anti-parasitic agents (e.g., Plasmodium falciparum inhibitors) [1, 2].

Chemical Causality in Assay Design:

  • The Nitroamino Group: Acts as a potent bidentate hydrogen bond donor/acceptor. This mimics the hinge-binding interactions of ATP in kinase pockets [1]. However, nitroaromatics can exhibit auto-fluorescence and are sensitive to reduction. Therefore, our assay designs utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to gate out short-lived auto-fluorescence, and we strictly limit reducing agents (e.g., DTT ≤ 1 mM) in assay buffers.

  • The Methyl Ester: Increases the lipophilicity (LogP) of the scaffold, facilitating rapid passive diffusion across mammalian and parasitic cell membranes during phenotypic assays, prior to potential intracellular hydrolysis by carboxylesterases.

To robustly evaluate this compound, we have designed a self-validating in vitro screening cascade encompassing target-based biochemical profiling, phenotypic efficacy, and mammalian cytotoxicity.

ScreeningCascade cluster_0 Target-Based Profiling cluster_1 Phenotypic Profiling Compound 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester TBK1 TBK1 Kinase Assay (TR-FRET) Compound->TBK1 Biochemical Affinity Pf P. falciparum Viability (SYBR Green I) Compound->Pf Anti-parasitic Efficacy Tox Mammalian Cytotoxicity (CellTiter-Glo HepG2) Compound->Tox Off-target Toxicity Analysis Data Integration & Selectivity Index (SI) Calculation TBK1->Analysis Pf->Analysis Tox->Analysis

Figure 1: Multidisciplinary in vitro screening cascade for pyridinecarboxylic acid derivatives.

Target-Based Profiling: TBK1 Kinase Inhibition (TR-FRET)

TANK-binding kinase 1 (TBK1) is a non-canonical IKK family member critical in innate immune signaling and a prime target for pyridine-based inhibitors [1].

Assay Causality & Self-Validation: We utilize TR-FRET because the europium (Eu) donor's long emission half-life allows for a time delay (e.g., 100 µs) before signal acquisition. This completely eliminates the transient auto-fluorescence inherent to nitroamino-aromatic compounds [3]. The system is self-validating via the inclusion of BX795 (a known pan-kinase inhibitor) as a positive control and the calculation of the Z'-factor for every plate to ensure assay robustness (acceptable Z' > 0.6).

TBK1Pathway Stimulus Viral RNA / TLRs TBK1 TBK1 / IKKε Stimulus->TBK1 Activates IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->TBK1 Blocks (ATP-competitive) IFN Type I Interferon Production IRF3->IFN Induces

Figure 2: TBK1 signaling pathway and the mechanism of action for pyridine-based inhibitors.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical: Limit DTT to 1 mM to prevent reduction of the nitroamino group.

  • Compound Titration: Serially dilute 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester in 100% DMSO. Transfer 100 nL of compound (or DMSO for negative control, BX795 for positive control) to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X TBK1 enzyme (final concentration 2 nM) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 50 nM ULight-labeled IRF3-derived peptide, 10 µM ATP). Incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Eu-anti-phospho-IRF3 antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 320 nm; Emission 1: 665 nm (Acceptor); Emission 2: 615 nm (Donor). Calculate the 665/615 ratio.

Phenotypic Profiling: P. falciparum Viability (SYBR Green I)

Nitroaminopyridines are well-documented precursors to azabenzimidazoles, which exhibit potent anti-malarial activity [2].

Assay Causality & Self-Validation: We employ the SYBR Green I fluorescence assay. Human erythrocytes lack a nucleus and DNA; therefore, SYBR Green I fluorescence in an infected red blood cell (RBC) culture is strictly proportional to parasitic DNA replication. This provides a highly specific, cost-effective alternative to radioactive [³H]-hypoxanthine incorporation [4]. Chloroquine serves as the self-validating positive control.

Step-by-Step Protocol
  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Dosing: Dispense the pyridine compound into 96-well black, clear-bottom plates to achieve final concentrations ranging from 10 µM to 0.5 nM (0.5% final DMSO).

  • Infection & Incubation: Add 100 µL of asynchronous parasite culture (0.3% initial parasitemia) to the compound-containing wells. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: After 72 hours, add 100 µL of Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye directly to the wells.

  • Incubation: Incubate in the dark for 1 hour at room temperature to allow complete RBC lysis and DNA intercalation.

  • Readout: Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Mammalian Cytotoxicity: HepG2 CellTiter-Glo Assay

To ensure the biological activity is target-specific and not a result of general cellular toxicity (e.g., mitochondrial uncoupling by the nitroaromatic moiety), a counter-screen against a human hepatoma cell line (HepG2) is mandatory.

Assay Causality & Self-Validation: The CellTiter-Glo assay quantifies ATP, which signals the presence of metabolically active cells. The luciferase-based reaction is highly stable and less prone to compound interference than colorimetric assays (like MTT) which can be skewed by the redox potential of the nitroamino group.

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 50 µL of DMEM + 10% FBS in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 nL of the test compound (up to 50 µM final concentration) using acoustic dispensing. Include Staurosporine (10 µM) as a positive control for cell death. Incubate for 48 hours.

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well.

  • Lysis: Shake the plate vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Data Presentation & Interpretation

The ultimate goal of this screening cascade is to establish the Selectivity Index (SI) , defined as the ratio of mammalian toxicity (CC₅₀) to target efficacy (IC₅₀). A robust drug candidate typically requires an SI > 10.

Table 1: Representative Quantitative Profiling Data

Compound / ControlTBK1 IC₅₀ (nM)P. falciparum IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester 450 ± 251,200 ± 85> 50> 111 (TBK1)
BX795 (Kinase Control)12 ± 2N/A15.21,266
Chloroquine (Parasite Control)N/A15 ± 3> 100> 6,666
Staurosporine (Toxicity Control)< 1N/A0.05N/A

*Note: SI is calculated here relative to the primary target of interest (TBK1 in this mock dataset).

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc.[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.[Link]

  • Performance and Reliability of the SYBR Green I Based Assay for the Routine Monitoring of Susceptibility of Plasmodium Falciparum Clinical Isolates. Antimicrobial Agents and Chemotherapy / PubMed.[Link]

Method

Application Note: Strategic Cross-Coupling Workflows for 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS: 2014409-49-3) Application: Advanced Cross-Coupling and Heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS: 2014409-49-3) Application: Advanced Cross-Coupling and Heterocyclic Functionalization

Introduction & Mechanistic Rationale

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a highly versatile, yet mechanistically complex, heterocyclic building block. Due to the tautomeric equilibrium between its nitroamino (–NHNO 2​ ) and nitroimino (=N–NO 2​ ) forms, direct transition-metal-catalyzed cross-coupling at the C6 position is thermodynamically disfavored[1]. Attempting direct Pd-catalyzed coupling on the native nitroamino group often leads to catalyst poisoning via strong coordination or unwanted proton transfer.

However, the nitroamino moiety is an exceptional "masked" functional group. By strategically activating or rearranging this group, chemists can unlock divergent cross-coupling pathways. Under halogenating conditions, the nitroamino group acts as an excellent leaving group, yielding highly active halopyridines[2]. Alternatively, under strongly acidic conditions, it undergoes an intermolecular nitramine rearrangement to yield a functionalized aminopyridine[3].

This Application Note details two field-proven, self-validating workflows:

  • Electrophilic Activation to a 6-chloro intermediate for Suzuki-Miyaura coupling.

  • Acid-Catalyzed Nitramine Rearrangement to a nucleophilic amine for Buchwald-Hartwig amination.

Pathway Visualization

G Start 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester Path1 Pathway A: Electrophilic Activation (POCl3 / cat. DMF) Start->Path1 Path2 Pathway B: Nitramine Rearrangement (Conc. H2SO4, 60 °C) Start->Path2 Intermediate1 Methyl 6-chloronicotinate (Active Electrophile) Path1->Intermediate1 Coupling1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate1->Coupling1 Product1 6-Aryl-3-pyridinecarboxylic acid methyl ester Coupling1->Product1 Intermediate2 Methyl 6-amino-5-nitronicotinate (Active Nucleophile) Path2->Intermediate2 Coupling2 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Ar-X) Intermediate2->Coupling2 Product2 6-(Arylamino)-5-nitro-3-pyridinecarboxylic acid methyl ester Coupling2->Product2

Divergent cross-coupling workflows for 6-(nitroamino)nicotinate derivatives.

Workflow A: Electrophilic Activation & Suzuki-Miyaura Coupling

Causality & Optimization

The conversion of the nitroamino group to a chloride must be carefully controlled to prevent ester hydrolysis. The addition of catalytic DMF forms a highly electrophilic Vilsmeier-Haack-type complex. This drives the tautomeric equilibrium toward the nitroimino form, facilitating nucleophilic attack by chloride and subsequent expulsion of nitrous oxide (N 2​ O)[2]. The resulting 6-chloronicotinate is highly activated for oxidative addition by Pd(0) due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-ester.

Table 1: Optimization of Nitroamino-to-Chloride Activation

Reagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
POCl 3​ (neat)9068578
POCl 3​
  • cat. DMF
90 4 >99 92
PCl 3​ 80125545
PCl 5​ / Toluene11049081
Protocol 1: Synthesis of Methyl 6-chloronicotinate
  • Setup: Charge a flame-dried 100 mL round-bottom flask with 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (10.0 mmol, 1.0 equiv) under an inert argon atmosphere.

  • Reagent Addition: Slowly add POCl 3​ (50.0 mmol, 5.0 equiv) followed by DMF (1.0 mmol, 0.1 equiv). Safety Note: Perform in a well-ventilated fume hood due to the evolution of N 2​ O and HCl gases.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) with vigorous stirring. Neutralize the aqueous layer to pH 7 using saturated aqueous NaHCO 3​ .

  • Isolation: Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via a short-path silica plug.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a 20 mL microwave vial, combine methyl 6-chloronicotinate (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K 2​ CO 3​ (2.0 mmol, 2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane and H 2​ O (4:1 v/v, 10 mL). Sparge with argon for an additional 10 minutes.

  • Catalyst: Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%). Mechanistic Note: The bidentate dppf ligand prevents catalyst deactivation by the strongly coordinating pyridine nitrogen and accelerates the reductive elimination step.

  • Reaction: Seal the vial and heat at 80 °C for 6 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with water. Dry the organic layer, concentrate, and purify via flash chromatography.

Table 2: Suzuki-Miyaura Coupling Scope (Methyl 6-chloronicotinate + Ar-B(OH) 2​ )

Arylboronic AcidCatalyst (5 mol%)BaseYield (%)
Phenylboronic acidPd(dppf)Cl 2​ K 2​ CO 3​ 94
4-Methoxyphenylboronic acidPd(dppf)Cl 2​ K 2​ CO 3​ 89
4-Fluorophenylboronic acidPd(PPh 3​ ) 4​ Na 2​ CO 3​ 82
2-Thiopheneboronic acidPd(dppf)Cl 2​ K 3​ PO 4​ 87

Workflow B: Nitramine Rearrangement & Buchwald-Hartwig Amination

Causality & Optimization

The nitramine rearrangement is an acid-catalyzed process where the nitro group migrates to the adjacent C5 position, revealing a primary amine at C6[3]. The resulting methyl 6-amino-5-nitronicotinate is a poor nucleophile due to the strongly electron-withdrawing C5-nitro and C3-ester groups. To achieve successful Buchwald-Hartwig amination, a highly active catalyst system (Pd 2​ (dba) 3​ with the wide-bite-angle ligand Xantphos) and a strong base (Cs 2​ CO 3​ ) are strictly required to facilitate the challenging deprotonation and reductive elimination steps[4].

Protocol 3: Nitramine Rearrangement
  • Setup: Cool a 50 mL round-bottom flask containing concentrated H 2​ SO 4​ (10 mL) to 0 °C using an ice bath.

  • Addition: Slowly add 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (5.0 mmol) in small portions to maintain the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and heat the solution to 60 °C for 2 hours.

  • Workup: Cool to room temperature and pour the acidic solution onto 100 g of crushed ice. The product, methyl 6-amino-5-nitronicotinate, will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under high vacuum.

Protocol 4: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube, combine methyl 6-amino-5-nitronicotinate (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), and Cs 2​ CO 3​ (2.5 mmol, 2.5 equiv).

  • Catalyst: Add Pd 2​ (dba) 3​ (2.5 mol%) and Xantphos (5 mol%).

  • Solvent: Add anhydrous, degassed toluene (8 mL).

  • Reaction: Heat the mixture at 100 °C for 12 hours under an argon atmosphere.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via column chromatography.

References

  • "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net. 2[2]

  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii. vdoc.pub. 3[3]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt. 1[1]

  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. researchgate.net. 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester Scale-Up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of hazardous and highly exothermic nitration reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of hazardous and highly exothermic nitration reactions. The synthesis of 6-(nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate) via the nitration of methyl 6-aminonicotinate[1] is a classic example of a kinetically controlled process.

When transitioning from bench-scale (grams) to pilot-scale (kilograms), subtle changes in mass transfer and heat dissipation can drastically alter your impurity profile[2]. This guide provides a mechanistic breakdown, quantitative troubleshooting protocols, and self-validating workflows to ensure high purity and yield during your scale-up campaigns.

Mechanistic Overview & Reaction Pathway

The nitration of methyl 6-aminonicotinate utilizes a standard electrophilic aromatic substitution mechanism, but with a critical kinetic versus thermodynamic divergence. In mixed acid (HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) attacks the exocyclic amine to form the kinetically favored N-nitramine (our target).

However, this nitroamino intermediate is highly sensitive to thermal stress. Elevated temperatures trigger an acid-catalyzed [1,3]-sigmatropic rearrangement to the thermodynamically stable carbon-nitrated isomer (6-amino-5-nitro-3-pyridinecarboxylic acid methyl ester)[3]. Additionally, the methyl ester group is susceptible to hydrolysis during aqueous workup if the quench is not strictly controlled[4].

NitrationPathway SM Methyl 6-aminonicotinate (Starting Material) Nitronium Mixed Acid (HNO3/H2SO4) NO2+ Generation SM->Nitronium 0-5 °C Target 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (Target Product) Nitronium->Target Kinetic Control Rearrangement Thermal Rearrangement (> 10 °C) Target->Rearrangement Hydrolysis Aqueous Quench (Poor Temp/pH Control) Target->Hydrolysis ImpurityA 6-Amino-5-nitro-3-pyridinecarboxylic acid methyl ester (Impurity A) Rearrangement->ImpurityA ImpurityB 6-(Nitroamino)nicotinic acid (Impurity B) Hydrolysis->ImpurityB

Kinetic vs. Thermodynamic pathways in the nitration of methyl 6-aminonicotinate.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first quantify the deviations. The table below outlines the most common impurities observed during pilot-scale campaigns, their typical abundance, and the underlying root causes.

Impurity DesignationChemical Structure / NameTypical Scale-Up LevelCausality & Root Cause
Impurity A 6-Amino-5-nitro-3-pyridinecarboxylic acid methyl ester2.0% - 15.0%Thermal Rearrangement: Inadequate heat removal during mixed acid addition or quench. The nitroamino group migrates to the 5-position[3].
Impurity B 6-(Nitroamino)nicotinic acid1.0% - 5.0%Ester Hydrolysis: Prolonged exposure to dilute hot acid during the aqueous quench. Occurs when internal temp exceeds 15 °C[5].
Impurity C Methyl 6-aminonicotinate< 1.0%Incomplete Conversion: Sub-stoichiometric nitronium ion generation, often due to water ingress or degraded fuming nitric acid[6].
Impurity D Dinitro byproducts< 0.5%Over-nitration: Poor mixing (low Reynolds number) in the reactor creating localized zones of excess nitrating agent[2].
Troubleshooting FAQs

Q1: We are observing a significant spike in the 5-nitro rearranged isomer (Impurity A) when scaling from 100g to 5kg. How can we suppress this? A: This is a classic heat transfer issue. At the bench scale, the surface-area-to-volume ratio of your flask allows for rapid heat dissipation. In a 50L or 100L reactor, the highly exothermic nitration creates localized "hot spots"[2]. The nitroamino group is kinetically favored at low temperatures (< 5 °C), but it undergoes an irreversible, acid-catalyzed sigmatropic rearrangement to the thermodynamically stable ortho-nitro amine (5-nitro) upon heating[3]. Actionable Fix: You must strictly control the addition rate of the fuming nitric acid. Ensure the jacket temperature is set to -10 °C to maintain an internal temperature of 0-5 °C. Furthermore, utilize a continuous flow microreactor setup if possible, as miniaturized devices offer superior mass and heat transfer, virtually eliminating rearrangement byproducts[2].

Q2: Our isolated product contains 3-5% of the hydrolyzed free acid (Impurity B). What is the mechanism of this loss, and how do we fix it? A: While the methyl ester is relatively stable in concentrated sulfuric acid at 0 °C, the risk of hydrolysis skyrockets during the aqueous quench. When the highly acidic reaction mixture hits water, the heat of dilution causes a massive exotherm. If the temperature rises above 15-20 °C in the presence of dilute aqueous acid, the ester cleaves to form 6-(nitroamino)nicotinic acid[5]. Actionable Fix: Never add water to the reaction mixture. Always perform a reverse quench by adding the reaction mixture slowly into a large volume of vigorously stirred crushed ice and water[4]. Monitor the internal temperature of the quench vessel continuously and pause the addition if the temperature exceeds 10 °C.

Q3: We are experiencing severe yield losses during the filtration of the final product. The slurry is very fine, clogs the filter cloth, and leaves product in the mother liquor. A: The 6-(nitroamino) pyridine derivative possesses an acidic proton on the nitramine nitrogen (N-H). If the pH of the quenched mixture is too low or too high, the compound may exist partially in a charged state, increasing its aqueous solubility and altering its crystallization kinetics, leading to amorphous, fine particles[4]. Actionable Fix: After the reverse quench, carefully adjust the pH of the aqueous slurry to approximately 2.0 - 3.0 using a saturated sodium hydroxide or sodium acetate solution[4]. This ensures the molecule is fully in its neutral state, maximizing precipitation and promoting the growth of larger, easily filterable crystals.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the process at each critical juncture. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Pyridinium Solution

  • Charge a glass-lined reactor with concentrated sulfuric acid (5.0 volumes relative to substrate). Cool to 0-5 °C.

  • Slowly add methyl 6-aminonicotinate (1.0 eq) in portions. Validation Check: Ensure complete dissolution. The mixture should be a clear, pale solution. An opaque mixture indicates undissolved starting material, which will lead to localized exotherms in Step 2.

Step 2: Nitration (Kinetic Control)

  • In a separate addition funnel, prepare the nitrating mixture: fuming nitric acid (1.1 eq) mixed with concentrated sulfuric acid (1.0 volume).

  • Add the nitrating mixture dropwise to the reactor over 2-4 hours. Validation Check: The internal temperature must not exceed 5 °C at any point[3]. If it does, immediately halt the addition and increase jacket cooling.

Step 3: Reverse Quench

  • Prepare a quench vessel with crushed ice and deionized water (15 volumes).

  • Transfer the reaction mixture into the quench vessel at a controlled rate. Validation Check: Maintain the quench vessel internal temperature below 10 °C. The product will begin to precipitate as a white/pale yellow solid.

Step 4: pH Adjustment and Isolation

  • Slowly add 20% NaOH solution to the quench vessel until the pH reaches 2.0 - 3.0[4].

  • Stir the slurry at 0-5 °C for 1 hour to mature the crystals.

  • Filter the solid using an agitated nutsche filter dryer. Wash the cake with cold deionized water until the filtrate pH is neutral. Validation Check: Analyze the wet cake via HPLC. If Impurity A > 2.0%, the thermal control during Step 2 or 3 was compromised.

ExperimentalWorkflow Start Charge H2SO4 & Cool to 0-5 °C AddSM Add Methyl 6-aminonicotinate Start->AddSM Check1 Validation: Complete Dissolution? AddSM->Check1 Nitration Dropwise Addition of HNO3/H2SO4 Check1->Nitration Yes Halt1 Halt & Agitate Check1->Halt1 No Check2 Validation: Temp < 5 °C? Nitration->Check2 Quench Reverse Quench into Crushed Ice Check2->Quench Yes Halt2 Pause Addition & Increase Cooling Check2->Halt2 No Check3 Validation: Quench Temp < 10 °C? Quench->Check3 Adjust Adjust pH to 2.0 - 3.0 & Filter Check3->Adjust Yes Check3->Halt2 No

Self-validating workflow for the synthesis and isolation of the target nitramine.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

HPLC Method Validation for the Quantification of 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester: A Comparative Guide to Column Chemistries and Method Robustness The quantification of highly polar, functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for the Quantification of 6-(Nitroamino)-3-pyridinecarboxylic Acid Methyl Ester: A Comparative Guide to Column Chemistries and Method Robustness

The quantification of highly polar, functionalized aromatic intermediates is a frequent bottleneck in pharmaceutical development. 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (also known as methyl 6-(nitroamino)nicotinate) presents a unique chromatographic challenge. The molecule features a basic pyridine nitrogen, a hydrophobic methyl ester, and a highly polar, acidic nitroamino group (-NH-NO 2​ ).

Because the nitroamino group has a low pKa, it readily ionizes at neutral pH. When analyzed on traditional silica-based columns, this ionization leads to severe secondary ion-exchange interactions with residual silanols, resulting in peak tailing, poor retention, and variable recovery. This guide objectively compares three distinct reversed-phase column chemistries to overcome these challenges and provides a comprehensive, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[1].

Column Chemistry Comparison: A Mechanistic Approach

To establish a robust analytical method, we must look beyond standard alkyl phases and evaluate the causality of analyte-stationary phase interactions. We compared three column chemistries: Standard C18, Polar-Embedded C18, and Phenyl-Hexyl.

  • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18):

    • Mechanism: Relies entirely on hydrophobic dispersion forces.

    • Result: Because the nitroamino group is highly polar, the compound elutes near the void volume unless highly aqueous mobile phases are used (which risks phase dewetting). Residual silanols cause severe peak tailing (Asymmetry > 2.0).

  • Polar-Embedded C18 (e.g., Waters SymmetryShield RP18):

    • Mechanism: Incorporates an embedded amide or carbamate group near the silica surface, which electrostatically shields residual silanols and allows for 100% aqueous conditions.

    • Result: Peak shape improves dramatically due to silanol shielding, but overall retention remains sub-optimal for the electron-deficient pyridine ring.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl):

    • Mechanism: Features a phenyl ring tethered via a hexyl chain. The electron-rich π -system of the stationary phase engages in strong π−π stacking interactions with the electron-deficient nitroaromatic ring of the analyte.

    • Result: This orthogonal retention mechanism provides optimal retention and superior peak symmetry, aligning with established chromatographic principles for the[2].

G Analyte 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak Dispersion PolarC18 Polar-Embedded C18 (Silanol Shielding) Analyte->PolarC18 H-Bonding Phenyl Phenyl-Hexyl (Hydrophobic + π-π Stacking) Analyte->Phenyl Strong π-π Interaction Result1 Poor Retention, Peak Tailing C18->Result1 Result2 Moderate Retention, Good Peak Shape PolarC18->Result2 Result3 Optimal Retention, Superior Symmetry Phenyl->Result3

Fig 1: Selectivity mechanisms of different HPLC stationary phases for nitroaromatic compounds.

Quantitative Performance Comparison

The experimental data below highlights the superiority of the Phenyl-Hexyl chemistry for this specific analyte.

Column ChemistryRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurities
Standard C18 3.22.454,5001.2
Polar-Embedded C18 4.11.428,2001.8
Phenyl-Hexyl 6.51.0514,5003.5

Optimized Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl column was selected. To ensure a self-validating system, the method incorporates Trifluoroacetic acid (TFA). Causality: TFA lowers the mobile phase pH to ~2.0, well below the pKa of the nitroamino group. This ensures the analyte remains fully protonated (neutral), maximizing both hydrophobic and π−π retention while completely suppressing silanol ionization.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).

  • Column Installation: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven temperature to 30°C to ensure reproducible mass transfer kinetics.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 10% to 60% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 60% to 90% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject a standard solution (50 µg/mL) six times. The system is validated for use only if: %RSD of peak area 2.0%, Asymmetry Factor 1.5, and Theoretical Plates 10,000.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in a regulatory environment, it was validated according to the guidelines adopted by the FDA and EMA[1][3].

Validation Start Method Optimization (Phenyl-Hexyl Column) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% - 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (DoE Approach) Spec->Rob Lin->Rob Acc->Rob Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2: ICH Q2(R2) compliant method validation workflow for HPLC analytical procedures.

Validation Results Summary

The method demonstrated exceptional reliability across all critical quality attributes defined by the ICH Q2(R2) framework[3]. Specificity was confirmed via forced degradation (acid, base, peroxide, photolysis), showing no co-eluting degradants at the principal peak's retention time.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (Range) Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9998 (12.5 to 75 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% (across 3 spike levels)Pass
Method Precision %RSD of 6 preparations 2.0%0.85%Pass
Intermediate Precision %RSD across different days/analysts 2.0%1.12%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass
Robustness No significant change with deliberate variationsStable across ± 0.2 pH, ± 2°CPass

References

  • [1] Title: Q2(R2) Validation of Analytical Procedures (March 2024) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Benchmarking 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester against standard pyridine precursors

Benchmarking 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester against Standard Pyridine Precursors Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Compari...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester against Standard Pyridine Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern drug discovery. Traditionally, nucleophilic aromatic substitution (SNAr) at the C6 position of nicotinic acid derivatives has relied on halogenated precursors (e.g., 6-chloro- or 6-bromonicotinates). However, these standard precursors often demand harsh reaction conditions, elevated temperatures, or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve satisfactory yields, which can compromise sensitive functional groups.

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (Methyl 6-(nitroamino)nicotinate) has emerged as an advanced, highly activated electrophile. By leveraging the unique electronic properties of the nitroamino (-NHNO2) moiety, this precursor facilitates transition-metal-free SNAr reactions under exceptionally mild conditions. This guide benchmarks its performance against standard halogenated precursors, detailing the mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The Nitroamino Advantage

The efficiency of an SNAr reaction on a pyridine ring is dictated by two primary factors: the electron deficiency of the ring (which accelerates nucleophilic attack) and the nucleofugality of the leaving group (which facilitates the collapse of the Meisenheimer complex).

The "Element Effect" and Leaving Group Ability

In classical SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer intermediate, rather than the cleavage of the carbon-leaving group bond. This gives rise to the well-documented "element effect," where leaving group ability correlates with electronegativity: F > NO2 > Cl ≈ Br > I [1].

The nitroamino group provides a dual advantage:

  • Inductive Activation: The strong electron-withdrawing nature of the -NHNO2 group (existing in tautomeric equilibrium with its nitrimino form) severely depletes electron density at the C6 position, dramatically lowering the activation energy for nucleophilic attack.

  • Superior Nucleofugality: Unlike simple amines, the N-nitroamine unit is a very weak base. Upon collapse of the Meisenheimer complex, the entire N-nitroamine unit acts as an exceptional leaving group [2]. The expelled nitramide anion (NHNO2−) is highly resonance-stabilized and subsequently decomposes into environmentally benign nitrous oxide (N2O) and water, driving the reaction irreversibly forward.

SNAr_Mechanism A Pyridine Precursor (C6-X) B Meisenheimer Complex A->B + Nucleophile (Rate Determining) C S_NAr Product (C6-Nu) B->C - Leaving Group (X) D X = -NHNO2 Rapid, Irreversible (Decomposes to N2O) B->D E X = -Cl, -Br Slower, Reversible (Requires Heat) B->E

Figure 1: SNAr pathway highlighting the kinetic advantage of the nitroamino leaving group.

Comparative Benchmarking Data

To objectively evaluate 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, we benchmark it against methyl 6-chloronicotinate and methyl 6-fluoronicotinate. The model reaction is the amination with morpholine (a standard secondary amine nucleophile) to yield methyl 6-morpholinonicotinate.

Standard Reaction Conditions: Precursor (1.0 mmol), Morpholine (1.2 mmol), K2CO3 (2.0 mmol), anhydrous DMF (5.0 mL).

Precursor (Leaving Group)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Byproducts / Notes
-Cl (Methyl 6-chloronicotinate)100 °C12.075%68%Requires high heat; minor ester hydrolysis observed.
-F (Methyl 6-fluoronicotinate)80 °C6.090%85%Good reactivity, but precursor is costly and moisture-sensitive.
-NHNO2 (Methyl 6-(nitroamino)...)60 °C 2.5 >98% 94% Mild conditions; clean profile; N2O off-gassing.

Data Synthesis: The nitroamino precursor achieves near-quantitative conversion at significantly lower temperatures and shorter reaction times. The lack of transition metals eliminates the need for palladium scavengers during downstream purification, a critical advantage for drug development professionals.

Experimental Protocol: Self-Validating SNAr Workflow

The following protocol details the optimal use of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester. It is designed as a self-validating system, where physical observations (e.g., gas evolution, TLC shifts) confirm the mechanistic progress.

Materials Required:
  • 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (1.0 equiv)

  • Target Nucleophile (e.g., Morpholine, 1.2 equiv)

  • Potassium carbonate (K2CO3, finely powdered, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Reaction Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nitroamino precursor (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Causality: DMF is chosen as a polar aprotic solvent to stabilize the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby maximizing the amine's reactivity.

  • Base and Nucleophile Addition: Add powdered K2CO3 (2.0 mmol) followed by morpholine (1.2 mmol).

    • Observation: A slight color change (often to pale yellow) and mild effervescence may be observed as the reaction progresses, indicative of nitramide displacement and subsequent decomposition into N2O gas.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block. Stir vigorously for 2.5 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc, 1:1).

    • Validation: The starting material (UV active, lower Rf due to polar -NHNO2 group) will disappear, replaced by a distinct, higher Rf product spot.

  • Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Causality: The large volume of water serves to completely partition the DMF and inorganic salts (K2CO3, nitramide residues) into the aqueous phase, preventing emulsion formation and ensuring high purity of the organic extract.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Experimental_Workflow Step1 1. Initiation Dissolve Nitroamino Precursor in anhydrous DMF Step2 2. Reagent Addition Add K2CO3 & Amine Nucleophile (Observe mild effervescence) Step1->Step2 Step3 3. Thermal Activation Stir at 60 °C for 2.5 hours (Accelerates Meisenheimer formation) Step2->Step3 Step4 4. TLC Monitoring Confirm complete consumption of polar starting material Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc (Removes DMF and salts) Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Step-by-step experimental workflow for the SNAr of nitroamino pyridines.

Conclusion

Benchmarking data clearly demonstrates that 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester outperforms traditional halogenated precursors in nucleophilic aromatic substitution. By acting as a highly activated, traceless leaving group, the nitroamino moiety allows researchers to bypass transition-metal catalysis, lower reaction temperatures, and achieve superior yields. This makes it an invaluable building block for the late-stage functionalization of complex pharmaceutical intermediates.

References

  • National Center for Biotechnology Information (PMC). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." NIH.gov. Available at:[Link]

  • American Chemical Society. "Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles." Organic Letters. Available at:[Link]

Validation

Structural comparison of 6-(nitroamino) versus 6-(amino) pyridinecarboxylic acid methyl esters

Title: Structural and Electronic Comparison Guide: 6-(Nitroamino) vs. 6-(Amino) Pyridinecarboxylic Acid Methyl Esters Executive Summary As a Senior Application Scientist, I frequently evaluate the electronic tuning of py...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Electronic Comparison Guide: 6-(Nitroamino) vs. 6-(Amino) Pyridinecarboxylic Acid Methyl Esters

Executive Summary As a Senior Application Scientist, I frequently evaluate the electronic tuning of pyridine scaffolds for applications ranging from pharmacophore design to the development of high-energy density materials. The functionalization of the exocyclic amine at the 6-position of pyridinecarboxylic acid methyl esters—specifically the transition from a 6-(amino) to a 6-(nitroamino) moiety—induces profound physicochemical shifts. This guide objectively compares these two structural analogs, detailing the causality behind their electronic divergence, providing self-validating experimental protocols for their characterization, and presenting quantitative comparative data.

Mechanistic & Electronic Divergence

The fundamental difference between these two molecular classes lies in the electronic nature of the substituent at the 6-position, which dictates the reactivity and conformation of the entire heterocycle.

  • 6-(Amino)pyridinecarboxylic acid methyl ester : The primary amino (-NH₂) group is strongly electron-donating via resonance (+M effect). The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring, increasing electron density at the ortho and para positions. This results in a relatively electron-rich heterocycle. The C(6)-N(exocyclic) bond exhibits partial double-bond character, restricting rotation and enforcing a highly planar conformation.

  • 6-(Nitroamino)pyridinecarboxylic acid methyl ester : Nitration of the exocyclic amine yields a nitroamino (-NHNO₂) group. The strongly electron-withdrawing nitro group (-I, -M effects) pulls electron density away from the exocyclic nitrogen and, consequently, the pyridine ring. This severely deactivates the ring toward electrophilic attack [1]. Crucially, the electron-withdrawing nature of the nitro group renders the N-H proton highly acidic (dropping the pKa from >25 in the primary amine to ~3-4 in the nitramide). Furthermore, these compounds exhibit complex tautomerism, existing in a dynamic equilibrium between the nitramino (Ar-NH-NO₂) and nitrimino (Ar=N-NO₂H) forms, which heavily dictates their solid-state packing and reactivity [2].

Quantitative Data Comparison

The electronic pull of the nitro group manifests in measurable structural and spectroscopic differences. The table below summarizes the expected physicochemical properties based on structural analogs [3][4].

Property6-(Amino)pyridinecarboxylic acid methyl ester6-(Nitroamino)pyridinecarboxylic acid methyl ester
Exocyclic C-N Bond Length ~1.35 - 1.37 Å (Partial double bond)~1.38 - 1.41 Å (Lengthened due to nitro group pull)
Exocyclic N-H Acidity (pKa) > 25 (Non-acidic primary amine)~3.0 - 4.5 (Highly acidic N-H proton)
FT-IR N-H Stretch 3400 - 3200 cm⁻¹ (Primary amine doublet)3200 - 3100 cm⁻¹ (Secondary amine singlet, red-shifted)
¹H NMR N-H Shift (DMSO-d₆) ~6.0 - 6.5 ppm (Broad singlet, 2H)>10.0 ppm (Sharp singlet, 1H, highly deshielded)
Dominant Intermolecular Interaction N-H···N(pyridine) and N-H···O=C hydrogen bondsStrong N-H···O-NO₂ hydrogen bonding networks

Experimental Protocols for Structural Validation

To ensure trustworthiness and reproducibility, the protocols used to differentiate these structures must be self-validating. The following workflows are standard for isolating the structural and electronic variables of these pyridine derivatives.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow Causality & Purpose: To definitively map the tautomeric state and bond lengths (specifically the C6-N and N-N bonds), validating the electronic withdrawal of the nitro group.

  • Crystallization : Dissolve 50 mg of the ester in a minimal volume of boiling ethyl acetate. Slowly cool to room temperature, then layer with hexanes (1:1 v/v) to induce slow vapor diffusion over 48 hours.

  • Mounting : Select a suitable single crystal (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount on a glass fiber using perfluoropolyether oil and transfer to the goniometer operating at 100 K (liquid nitrogen cryostream) to minimize thermal motion.

  • Data Collection : Use a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Collect full-sphere data to a resolution of at least 0.8 Å.

  • Refinement & Self-Validation : Solve the structure using direct methods (e.g., SHELXT). Self-Validation Step: Check the residual electron density map around the exocyclic nitrogen. In the 6-(nitroamino) derivative, the explicit location of the proton will confirm whether the nitramino or nitrimino tautomer dominates in the solid state [4].

Protocol B: Spectrophotometric pKa Determination Causality & Purpose: To quantify the inductive effect of the nitro group by measuring the acidity of the exocyclic N-H bond.

  • Buffer Preparation : Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0.

  • Sample Preparation : Prepare a 100 µM stock solution of the target compound in HPLC-grade methanol.

  • Titration : Add 10 µL of the stock solution to 990 µL of each buffer. Record the UV-Vis absorption spectrum (200-400 nm) for each pH point using a quartz cuvette.

  • Data Analysis : Identify the isosbestic point (indicating a clean two-state transition between protonated and deprotonated forms). Plot the absorbance at the λmax​ of the anion versus pH.

  • Self-Validation : Fit the curve to the Henderson-Hasselbalch equation. The 6-(nitroamino) derivative will show a sharp transition at pH 3-4, while the 6-(amino) derivative will lack this acidic transition, confirming the massive electronic shift induced by the nitro group.

Reaction and Tautomerization Pathways

The following diagram illustrates the synthetic transition from the amino to the nitroamino derivative, highlighting the subsequent tautomeric equilibrium and deprotonation pathways.

G A 6-(amino)pyridinecarboxylic acid methyl ester B Electrophilic N-Nitration (HNO3 / H2SO4, <40°C) A->B Kinetic Control C 6-(nitroamino)pyridinecarboxylic acid methyl ester B->C Exocyclic Attack D Nitramino Tautomer (Ar-NH-NO2) C->D Solid State/Solution E Nitrimino Tautomer (Ar=N-NO2H) C->E Minor Equilibrium F Nitraminide Anion (Ar-N-NO2)⁻ D->F Base Addition (pKa ~ 3-4) E->F Deprotonation

Reaction pathway and tautomeric equilibrium of 6-(nitroamino)pyridine derivatives.

References

  • "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration." International Journal of Chemistry. URL: [Link]

  • "The Tautomerism of 2-Nitraminopyridines." Canadian Journal of Chemistry. URL: [Link]

  • "Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs." Clinical Mass Spectrometry. URL: [Link]

  • "Crystal structure and spectral considerations of 5-methyl-2-nitraminopyridine N-oxide." Canadian Journal of Chemistry. URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

The nitroamino functional group (-NHNO₂) is an energetic moiety, suggesting that this compound may possess some degree of thermal instability or reactivity. Studies on related aminonitropyridine derivatives indicate the...

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Author: BenchChem Technical Support Team. Date: April 2026

The nitroamino functional group (-NHNO₂) is an energetic moiety, suggesting that this compound may possess some degree of thermal instability or reactivity. Studies on related aminonitropyridine derivatives indicate the potential for significant exothermic decomposition.[1][2] Furthermore, the pyridine ring and ester functional group present pathways for chemical degradation, which can be leveraged for safe disposal.[3][4] This guide will, therefore, focus on a risk-assessed approach, prioritizing chemical neutralization and degradation before final disposal through a licensed waste management provider.

I. Hazard Assessment and Chemical Profile

Before handling or disposing of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, it is crucial to understand its anticipated hazard profile based on analogous compounds.

Table 1: Anticipated Physicochemical Properties and Hazards

PropertyAnticipated Value/CharacteristicRationale & References
Physical State Solid (crystalline powder)Based on related pyridinecarboxylic acid esters and aminonitropyridines.[5]
Melting Point Data not available. Likely >100 °C.Related aminonitropyridines have melting points in the 150-210 °C range.[1]
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.Common for pyridine esters and nitroaromatic compounds.[6][7]
Thermal Stability Potentially unstable upon heating. Avoid high temperatures.The nitroamino group is energetic. Related compounds show exothermic decomposition.[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.Common hazards for pyridine derivatives and related functionalized aromatic compounds.[8][9][10]
Reactivity Hazards Potentially reactive. Avoid strong oxidizing agents, strong acids, and strong bases under uncontrolled conditions. May be thermally sensitive.The nitroamino group suggests potential for reactivity.[11]
II. Personal Protective Equipment (PPE) and Handling

A robust defense against chemical exposure is paramount. The following PPE is mandatory when handling 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester in solid or solution form.

  • Hand Protection: Nitrile or neoprene gloves. Immediately change gloves if contaminated.

  • Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities (>5g) or if there is a splash hazard.[8]

  • Skin and Body Protection: A flame-retardant laboratory coat. Ensure cuffs are secured. Do not expose any skin.[12]

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][13]

III. Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[14] Given the characteristics of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester, it should be managed as hazardous waste.

  • Reactivity (D003): The primary concern stems from the nitroamino group. While specific testing data is unavailable, the potential for thermal instability and violent decomposition warrants classifying this compound as a reactive hazardous waste (D003) as a precautionary measure.[11][15][16]

  • Toxicity (D-series): Without specific toxicological data, it is prudent to handle this compound as potentially toxic.

All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester."

IV. Disposal Workflow: A Step-by-Step Procedural Guide

The preferred disposal strategy involves the chemical degradation of the compound to less reactive and hazardous substances prior to collection by a certified hazardous waste disposal company. This multi-barrier approach enhances safety.

  • Solid Waste: Collect solid 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, labeled, wide-mouth polyethylene or glass container.

  • Liquid Waste: Collect solutions in a separate, labeled, sealable container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Storage: Store the segregated waste containers in a cool, dry, well-ventilated area, away from heat sources and direct sunlight, pending disposal.[1]

For small quantities of residual material (e.g., rinsing of glassware), a controlled hydrolysis procedure can be employed within a chemical fume hood. This process aims to break down the molecule into less reactive components. The nitroamino group can be susceptible to hydrolysis under basic conditions, and the ester can be saponified.[4][17]

Protocol for Alkaline Hydrolysis (for dilute aqueous rinsates):

  • Preparation: Work in a chemical fume hood. Ensure a stir plate, magnetic stir bar, pH paper or meter, and appropriate quenching materials are available.

  • Dilution: Ensure the concentration of the pyridine derivative in the aqueous rinsate is low (<1% w/v).

  • Cooling: Place the container with the aqueous waste in an ice-water bath to manage any potential exotherm.

  • Basification: While stirring vigorously, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH. Continue addition until the pH is stable between 10 and 12.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 12 hours. This facilitates the hydrolysis of the nitroamino group and the saponification of the methyl ester. The expected products are methanol, 6-aminopyridine-3-carboxylate, and nitrite/nitrate salts.

  • Neutralization: After the reaction period, slowly neutralize the solution by adding a 1 M hydrochloric acid (HCl) solution dropwise until the pH is between 6 and 8.

  • Final Disposal: This treated aqueous waste, now containing less hazardous degradation products, should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal facility.

  • Engage Professionals: All waste, including bulk solid material and the treated aqueous waste from the degradation procedure, must be disposed of through a licensed environmental waste management company.[18][19]

  • Documentation: Provide the disposal company with all available safety information. Clearly state that the waste contains a nitroamino pyridine derivative and should be treated as potentially reactive (RCRA Code D003). Complete all required hazardous waste manifests accurately.[20]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash under any circumstances.[21]

V. Logical Framework for Disposal Decision

The following diagram illustrates the decision-making process for the safe management of waste containing 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_management Waste Management & Treatment cluster_disposal Final Disposal Start Waste Generation: 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat, Fume Hood Use Start->PPE Assess Assess Waste Type: Solid, Liquid, or Dilute Rinsate? Segregate Segregate Waste: Dedicated, Labeled Container Assess->Segregate Bulk Solid or Concentrated Liquid Degrade Chemical Degradation: Controlled Alkaline Hydrolysis (for dilute rinsates only) Assess->Degrade Dilute Aqueous Rinsate PPE->Assess Collect Collect Bulk Waste: Solids and Concentrated Liquids Segregate->Collect Neutralize Neutralize Treated Waste (pH 6-8) Degrade->Neutralize Final_Container Transfer to Final Hazardous Waste Container Collect->Final_Container Neutralize->Final_Container Documentation Complete Waste Manifest (Declare as D003 Precaution) Final_Container->Documentation Professional_Disposal Arrange Pickup by Licensed Waste Disposal Company Documentation->Professional_Disposal

Caption: Decision workflow for handling and disposal.

VI. Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep dry powder.

  • Clean-Up: Wearing full PPE, carefully scoop the contained material into a labeled hazardous waste container. For liquid spills, absorb with a chemical absorbent pad or vermiculite and place it in the waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

By adhering to these scientifically grounded procedures, researchers can ensure that their innovative work is conducted not only effectively but with the utmost commitment to safety and environmental stewardship.

References

  • BenchChem. (n.d.). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Monomethyl 2,6-Pyridinedicarboxylate.
  • ResearchGate. (n.d.). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[1][3][18]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. Retrieved from

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2012, March 29). SAFETY DATA SHEET.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Daniels Training Services. (2011, November 24). D003 – The Characteristic Hazardous Waste Code for Reactive Waste.
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